molecular formula C7H5NOS B147216 2-Mercaptobenzoxazole CAS No. 2382-96-9

2-Mercaptobenzoxazole

Cat. No.: B147216
CAS No.: 2382-96-9
M. Wt: 151.19 g/mol
InChI Key: FLFWJIBUZQARMD-UHFFFAOYSA-N
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Description

2-Mercaptobenzoxazole (CAS 2382-96-9) is a high-purity, versatile benzoxazole derivative supplied as a beige to pale yellow crystalline powder for research applications. This compound is a significant scaffold in medicinal chemistry and industrial research. In pharmaceutical research, this compound has been identified as an effective inhibitor of human carbonic anhydrase (hCA) isoforms. Kinetic studies demonstrate it exhibits a unique, selective binding mode, preferentially inhibiting the hCA II isoform (K I of 0.97 µM) and showing a notable selectivity index over other isoforms . Its novel mechanism involves direct coordination to the zinc ion in the enzyme's active site, simultaneously forming a hydrogen bond with the zinc-bound water molecule—a distinctive binding feature for a molecule of its complexity . Furthermore, derivatives of this compound have shown promise as multi-kinase inhibitors in anticancer research. Specific derivatives exhibit potent antiproliferative activity against various cancer cell lines (e.g., HepG2, MCF-7) and inhibit key protein kinases like EGFR, HER2, and VEGFR2, inducing apoptosis and cell cycle arrest . Beyond biomedical applications, this compound serves as an effective corrosion inhibitor for metal surfaces, forming protective layers that prevent degradation, which is relevant for the oil, gas, and manufacturing industries . It is also utilized in organic synthesis as a key intermediate for developing compounds in agrochemicals (e.g., fungicides, pesticides) and the dye and pigment industry . Key Specifications: Molecular Formula: C 7 H 5 NOS

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-1,3-benzoxazole-2-thione
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InChI

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10)
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InChI Key

FLFWJIBUZQARMD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NOS
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DSSTOX Substance ID

DTXSID8062363
Record name 2-Mercaptobenzoxazole
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Molecular Weight

151.19 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Mercaptobenzoxazole
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CAS No.

2382-96-9
Record name 2-Mercaptobenzoxazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptobenzoxazole (CAS: 2382-96-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Heterocyclic Scaffold

2-Mercaptobenzoxazole (2-MBO), a bicyclic aromatic heterocyclic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and oxazole ring with a thiol group at the 2-position, imparts a diverse range of biological activities and chemical functionalities. This technical guide provides a comprehensive overview of 2-MBO, focusing on its synthesis, physicochemical properties, and its burgeoning role in drug discovery, particularly in the development of novel anticancer, antibacterial, and anti-inflammatory agents.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid with the following key properties:

PropertyValueReference(s)
CAS Number 2382-96-9[1][2]
Molecular Formula C₇H₅NOS[1]
Molecular Weight 151.19 g/mol [1]
Melting Point 192-195 °C[1][3]
Appearance White to tan powder/crystal[3][4]
Solubility Slightly soluble in water. Soluble in various organic solvents.[5]
SMILES Sc1nc2ccccc2o1[1][6]
InChI Key FLFWJIBUZQARMD-UHFFFAOYSA-N[1][6]

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the cyclization of 2-aminophenol with a carbon disulfide source. Several variations of this method exist, often employing different bases and solvent systems to optimize yield and purity.

Experimental Protocol: Synthesis from 2-Aminophenol and Carbon Disulfide

This protocol is adapted from established literature procedures.[4][7]

Materials:

  • 2-Aminophenol

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Activated Charcoal

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10.91 g of 2-aminophenol and 5.65 g of potassium hydroxide in 100 mL of 95% ethanol and 15 mL of water.[7]

  • To this solution, add 6.19 mL of carbon disulfide.[7]

  • Heat the reaction mixture to reflux and maintain for 3 to 4 hours.[7]

  • After the reflux period, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.[7]

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 70-80 °C and add 100 mL of warm water.[7]

  • While vigorously stirring, add 5% glacial acetic acid until the product precipitates.[7]

  • Cool the mixture in an ice bath or refrigerate for 3 hours to ensure complete crystallization.[7]

  • Collect the crystalline product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Applications in Drug Development

The 2-MBO scaffold has proven to be a valuable starting point for the synthesis of a wide array of derivatives with potent biological activities.

Anticancer Activity

Derivatives of 2-MBO have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The proposed mechanism of action for some of the most potent derivatives involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis.[8]

Table of Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4b HepG219.34[8]
MCF-712.86[8]
MDA-MB-2319.72[8]
HeLa15.43[8]
4d HepG212.87[8]
MCF-75.34[8]
MDA-MB-2313.16[8]
HeLa8.62[8]
5d HepG29.76[8]
MCF-74.18[8]
MDA-MB-2312.14[8]
HeLa6.57[8]
6b HepG26.83[8]
MCF-73.64[8]
MDA-MB-2312.14[8]
HeLa5.18[8]
Doxorubicin HepG25.14[8]
MCF-72.87[8]
MDA-MB-2311.98[8]
HeLa4.13[8]
Sunitinib HepG27.23[8]
MCF-74.51[8]
MDA-MB-2313.24[8]
HeLa6.19[8]

Note: The compound numbering (4b, 4d, 5d, 6b) corresponds to the structures reported in the cited reference.[8]

Several potent 2-MBO derivatives, such as compound 6b, have been shown to inhibit key protein kinases involved in cancer signaling pathways, including EGFR, HER2, and VEGFR2.[8] This multi-targeted approach can lead to the induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[8]

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_Akt STAT3 STAT3 Pathway VEGFR2->STAT3 MBO_derivative 2-MBO Derivative (e.g., Compound 6b) MBO_derivative->EGFR MBO_derivative->HER2 MBO_derivative->VEGFR2 Cell_Cycle Cell Cycle Progression MBO_derivative->Cell_Cycle Arrest at G2/M Apoptosis Apoptosis MBO_derivative->Apoptosis Induces PI3K_Akt->Cell_Cycle Promotes PI3K_Akt->Apoptosis Inhibits RAS_MAPK->Cell_Cycle Promotes STAT3->Cell_Cycle Promotes STAT3->Apoptosis Inhibits

Conceptual signaling pathway of 2-MBO derivatives.
Antibacterial Activity

Derivatives of 2-MBO have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane.[7]

Table of Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

Compound CodeS. paratyphiP. mirabilisE. aerogenesK. pneumoniaeE. coliB. subtilisReference
IVa 878985[7]
IVb 12101113119[7]
IVc 1091210911[7]
IVd 9898127[7]
Streptomycin (50µg/ml) 181719182022[7]

Note: The compound numbering (IVa-d) corresponds to the structures reported in the cited reference.[7]

Experimental Protocols for Biological Evaluation

General Workflow for Synthesis and Evaluation of 2-MBO Derivatives

The development of novel therapeutic agents based on the 2-MBO scaffold typically follows a structured workflow from synthesis to biological characterization.

G start Start: this compound (2-MBO) synthesis Synthesis of Derivatives (e.g., Schiff bases, amides) start->synthesis purification Purification and Characterization (Recrystallization, Chromatography, NMR, IR, Mass Spec) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (MTT, etc.) screening->anticancer Cytotoxic? antibacterial Antibacterial Assays (Zone of Inhibition) screening->antibacterial Antimicrobial? antiinflammatory Anti-inflammatory Assays screening->antiinflammatory Anti-inflammatory? lead_id Lead Compound Identification anticancer->lead_id antibacterial->lead_id antiinflammatory->lead_id moa Mechanism of Action Studies (Kinase Assays, Cell Cycle Analysis, Apoptosis) lead_id->moa optimization Lead Optimization (SAR) moa->optimization optimization->synthesis end Preclinical Development optimization->end

General workflow for 2-MBO derivative development.
Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a generalized procedure based on common practices.[9][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • 2-MBO derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-MBO derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a privileged heterocyclic scaffold with significant potential in drug discovery and development. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as potent multi-kinase inhibitors for cancer therapy and as promising antibacterial agents. The synthetic accessibility and the possibility for diverse chemical modifications make 2-MBO an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of this versatile molecule into clinical applications.

References

An In-depth Technical Guide to 2-Mercaptobenzoxazole: Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of 2-Mercaptobenzoxazole (MBO), a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines prominent synthetic routes with comparative data, and provides detailed experimental protocols.

Molecular Structure of this compound

This compound, with the CAS Number 2382-96-9, is an aromatic bicyclic compound featuring a benzene ring fused to an oxazole ring.[1][2][3][4] The structure is characterized by a thiol (-SH) group attached to the carbon atom at the 2-position of the benzoxazole core.[1][3] This molecule exists in a tautomeric equilibrium with its thione form, 2(3H)-Benzoxazolethione.[1][2][3]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₅NOS[1][2][3][4][5]
Molecular Weight 151.19 g/mol [1][3][4][5]
IUPAC Name 3H-1,3-benzoxazole-2-thione[3]
Synonyms 2-Benzoxazolethiol, 2(3H)-Benzoxazolethione, Benzo[d]oxazole-2-thiol[1][2][3][4]
Melting Point 192-195 °C[2]
Boiling Point 247.3°C at 760 mmHg[2]
Density 1.41 g/cm³[2]
Appearance Tan or white to almost white powder/crystal[3]
Solubility Slightly soluble in water[2]

Synthesis of this compound

The synthesis of this compound has been described since 1876.[5][6] The most common and historically significant methods are based on the reaction of o-aminophenol with a carbon disulfide source.[5][6][7][8][9] Modern variations offer alternative reagents and reaction conditions to improve yield, safety, and scalability.

The following table summarizes key synthetic approaches to this compound.

MethodReagentsSolventTemperatureTimeYield
Method 1 2-Aminophenol, Carbon Disulfide, Potassium Hydroxide95% EthanolReflux3-4 hoursNot specified
Method 2 2-Aminophenol, Tetramethylthiuram Disulfide (TMTD), K₂CO₃DMF120 °C~12 hours80%[5]
Method 3 2-Aminophenol, Alkali Metal AlkylxanthatesNot specifiedNot specifiedNot specifiedNot specified
Method 4 2-Aminophenol (or its metal salt), Alkali TrithiocarbonateAqueous Solution20-150 °CNot specifiedNot specified

Experimental Protocols

Method 1: Synthesis from 2-Aminophenol and Carbon Disulfide

This protocol describes a classical and widely used method for the preparation of this compound.[7]

Reagents:

  • 2-Aminophenol (10.91 g)

  • Carbon Disulfide (6.19 ml)

  • Potassium Hydroxide (5.65 g)

  • 95% Ethanol (100 ml)

  • Water (15 ml)

  • Activated Charcoal

  • 5% Glacial Acetic Acid

Procedure:

  • Combine 10.91 g of 2-aminophenol, 6.19 ml of carbon disulfide, 5.65 g of potassium hydroxide, and 15 ml of water in a 250 ml round-bottom flask.[7]

  • Add 100 ml of 95% ethanol to the mixture and reflux for 3 to 4 hours.[7]

  • After the initial reflux, cautiously add a small amount of activated charcoal to the mixture and continue to reflux for an additional 10 minutes.[7]

  • Filter the hot reaction mixture.

  • Heat the filtrate to 70-80°C and add 100 ml of warm water, followed by the addition of 5% glacial acetic acid while agitating rapidly.[7]

  • The product will precipitate as crystals. To encourage further crystallization, refrigerate the mixture for 3 hours.[7]

  • Filter the crystalline product, dry it, and recrystallize from ethanol to obtain pure this compound.[7]

Method 2: Synthesis using Tetramethylthiuram Disulfide (TMTD)

This method provides an alternative route using TMTD as the sulfur source, which can be advantageous in certain laboratory settings.[5][10]

Reagents:

  • 2-Aminophenol (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Tetramethylthiuram Disulfide (TMTD) (0.6 mmol)

  • N,N-Dimethylformamide (DMF) (3 ml)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dried tube equipped with a magnetic stirring bar, dissolve 1.0 mmol of 2-Aminophenol and 3.0 mmol of K₂CO₃ in 3 ml of DMF.[5]

  • Stir the mixture for 5 minutes at room temperature.[5]

  • Add 0.6 mmol of TMTD to the reaction mixture.[5]

  • Heat the mixture to 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 12 hours).[5]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated NH₄Cl solution.[5]

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.[5]

  • Purify the resulting residue by flash column chromatography to afford the desired this compound product.[5]

Synthesis Pathway Visualization

The following diagram illustrates the fundamental reaction pathway for the synthesis of this compound from 2-aminophenol and carbon disulfide.

Synthesis_of_2_Mercaptobenzoxazole cluster_reactants Reactants cluster_invisible aminophenol 2-Aminophenol intermediate Intermediate Formation (Dithiocarbamate) cs2 Carbon Disulfide (CS₂) koh Potassium Hydroxide (KOH) Ethanol/Water koh->intermediate mbo This compound intermediate->mbo Reflux, Acidification caption Synthesis of this compound from 2-Aminophenol. placeholder->intermediate +

Caption: Synthesis of this compound from 2-Aminophenol.

References

The Multifaceted Mechanisms of 2-Mercaptobenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzoxazole (2-MBO) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique chemical structure, featuring a benzoxazole ring fused with a thiol group, underpins a wide array of biological activities and industrial applications. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-MBO and its derivatives, focusing on its anticancer, antimicrobial, anti-inflammatory, enzyme inhibitory, and corrosion-inhibiting properties. The information is presented to aid researchers and professionals in drug development and other scientific fields in understanding and leveraging the therapeutic and practical potential of this compound.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism involves the induction of apoptosis and cell cycle arrest, driven by the inhibition of key protein kinases crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer and Kinase Inhibitory Activities
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6b HepG2 (Hepatocellular Carcinoma)6.83[1][2]
MCF-7 (Breast Cancer)3.64[1][2]
MDA-MB-213 (Breast Cancer)2.14[1][2]
HeLa (Cervical Carcinoma)5.18[1][2]
Compounds 4b, 4d, 5d Multiple Cell Lines2.14 - 19.34[1]
Kinase TargetIC50 (µM) of Compound 6bReference
EGFR 0.279[1][2]
HER2 0.224[1][2]
VEGFR2 0.565[1][2]
CDK2 0.886[1][2]
Signaling Pathway: Kinase Inhibition Leading to Apoptosis and Cell Cycle Arrest

The anticancer effects of 2-MBO derivatives are largely attributed to their ability to inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and VEGFR2, as well as cell cycle-regulating kinases such as CDK2.[1][2] This multi-targeted inhibition disrupts downstream signaling pathways, leading to the induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[1][2]

anticancer_pathway cluster_kinases Kinase Inhibition cluster_cellular_effects Cellular Effects MBO 2-MBO Derivatives EGFR EGFR MBO->EGFR HER2 HER2 MBO->HER2 VEGFR2 VEGFR2 MBO->VEGFR2 CDK2 CDK2 MBO->CDK2 Apoptosis Caspase-Dependent Apoptosis EGFR->Apoptosis HER2->Apoptosis VEGFR2->Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest CDK2->CellCycleArrest

Anticancer mechanism of 2-MBO derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The cytotoxic effects of 2-MBO derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-MBO derivatives and incubated for a period of 48-72 hours.

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

mtt_workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Addition & Incubation (4h) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Measurement (570 nm) E->F G IC50 Calculation F->G

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition: Targeting Carbonic Anhydrases

This compound has been identified as a potent inhibitor of human carbonic anhydrase (hCA) isoforms.[5][6][7] This inhibition is of therapeutic interest for various conditions, including glaucoma, epilepsy, and certain types of cancer where hCAs are overexpressed.

Quantitative Data: Carbonic Anhydrase Inhibition
hCA IsoformKi (µM)Reference
hCA II 0.97[6][7]
hCA XII 1.9[6]
Other Isoforms 0.97 - 88.4[5][6]
Mechanism of Inhibition

Kinetic and structural studies have revealed a novel binding mode for 2-MBO within the active site of hCA. The sulfur atom of the mercapto group directly coordinates with the zinc ion in the enzyme's active site.[6] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

ca_inhibition cluster_active_site Active Site Interaction MBO 2-MBO Zinc Zn²⁺ MBO->Zinc S-Zn²⁺ Coordination Inhibition Enzyme Inhibition MBO->Inhibition ActiveSite hCA Active Site Water H₂O/OH⁻ Zinc->Water Catalytic Moiety

Inhibition of carbonic anhydrase by 2-MBO.

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Mechanism

Certain derivatives of 2-MBO exhibit significant anti-inflammatory properties, with some compounds showing greater potency than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[8] The mechanism of action involves the inhibition of pro-inflammatory cytokines and the suppression of cyclooxygenase-2 (COX-2) gene expression.[9]

Quantitative Data: Anti-inflammatory Activity
CompoundIn Vivo Inhibition of Edema (%)Reference
Compound 4 66.66 (after 3h), 61.11 (after 5h)[9]
Celecoxib (Reference) 72.22 (after 3h), 65.55 (after 5h)[9]
Experimental Protocol: Carrageenan-Induced Paw Edema

The anti-inflammatory activity is often evaluated in vivo using the carrageenan-induced paw edema model in rodents.[2][4]

  • Animal Grouping: Animals are divided into control, standard (e.g., diclofenac), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time intervals using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Antimicrobial and Antifungal Activity

2-MBO and its derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity.[5][10] The proposed mechanism of action is the disruption of the microbial cell membrane.[5]

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial and antifungal efficacy can be determined using the agar well diffusion method.[4]

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of a sterile agar plate.

  • Well Preparation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition: The antimicrobial/antifungal activity is determined by measuring the diameter of the clear zone of inhibition around each well.

Corrosion Inhibition

Beyond its biomedical applications, 2-MBO is an effective corrosion inhibitor for various metals, including copper and steel.[5][11][12][13]

Mechanism of Corrosion Inhibition

The mechanism involves the chemisorption of 2-MBO molecules onto the metal surface. The sulfur and nitrogen atoms in the 2-MBO molecule act as active centers, donating lone pairs of electrons to the vacant d-orbitals of the metal atoms. This leads to the formation of a stable, protective film on the metal surface, which acts as a barrier against corrosive agents like oxygen and moisture.[5][11]

corrosion_inhibition cluster_environment Corrosive Environment CorrosiveAgents O₂, H₂O, Cl⁻ Metal Metal Surface CorrosiveAgents->Metal Corrosion Corrosion CorrosiveAgents->Corrosion ProtectiveFilm Protective Chemisorbed Film MBO 2-MBO Molecules MBO->Metal Chemisorption (S, N atoms) ProtectiveFilm->Metal ProtectiveFilm->Corrosion Inhibits

References

Unlocking the Antimicrobial and Antifungal Potential of 2-Mercaptobenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzoxazole (2-MBO) is a heterocyclic compound that has garnered significant interest for its diverse biological activities, including notable antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the current understanding of 2-MBO's efficacy against a range of pathogenic bacteria and fungi. While much of the quantitative data available is for its derivatives, this document consolidates key findings to illuminate the potential of the 2-MBO scaffold in the development of novel anti-infective agents. This guide covers quantitative antimicrobial data, detailed experimental methodologies for assessing activity, and the proposed mechanism of action.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. The benzoxazole ring is a prominent pharmacophore in medicinal chemistry, known to be a constituent in various biologically active compounds.[1][2] this compound, a key derivative of the benzoxazole family, and its subsequent derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3] The unique structural features of 2-MBO make it a versatile starting material for the synthesis of more complex molecules with enhanced biological profiles.[4] This guide focuses on the antimicrobial and antifungal facets of 2-MBO and its derivatives, presenting key data and methodologies to aid researchers in this field.

Antimicrobial and Antifungal Activity: Quantitative Data

While specific quantitative data for the parent this compound is limited in the available literature, numerous studies have synthesized and evaluated a variety of its derivatives. The following tables summarize the reported antimicrobial and antifungal activities of these compounds against several key pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in millimeters (mm).

Table 1: Antibacterial Activity of this compound Derivatives
Compound ID/DerivativeOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole)Staphylococcus aureus (ATCC 6538)7.81-[1]
ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole)Bacillus subtilis (ATCC 6633)7.81-[1]
ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole)Escherichia coli (ATCC 8739)7.81-[1]
ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole)Pseudomonas aeruginosa (ATCC 9027)7.81-[1]
Derivative with 6-CF3 group Staphylococcus aureus3.12-[2]
Derivative with 6-NO2 group Staphylococcus aureus12.5-[2]
Derivative with 6-NO2 group Escherichia coli25-[2]
Various Derivatives Escherichia coli-Moderate to Good[5]
Various Derivatives Staphylococcus aureus-Moderate to Good[5]

Note: "-" indicates data not reported in the cited source.

Table 2: Antifungal Activity of this compound Derivatives
Compound ID/DerivativeOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
ZS1 (S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate)Candida albicans (ATCC 10231)Higher than miconazole-[1]
Derivative with –(CH2)3-CH=CH2 group Candida albicans15.6-[2]
Derivative with –CH2CH=CH-C2H5 group Candida albicans15.6-[2]
Various Derivatives Aspergillus niger-Moderate to Good[5]
Various Derivatives Candida albicans-Moderate to Good[5]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial and antifungal properties of this compound and its derivatives.

Synthesis of this compound (Parent Compound)

A common synthetic route for this compound involves the reaction of 2-aminophenol with carbon disulfide.[4]

Materials:

  • 2-aminophenol

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol (95%)

  • Activated charcoal

  • Glacial acetic acid

  • Water

Procedure:

  • A mixture of 2-aminophenol, carbon disulfide, potassium hydroxide, and water is refluxed in 95% ethanol for 3 to 4 hours.[4]

  • Activated charcoal is cautiously added to the mixture, which is then refluxed for an additional 10 minutes.[4]

  • The hot mixture is filtered.

  • The filtrate is heated to 70-80°C, and a 5% solution of glacial acetic acid in warm water is added with rapid agitation.

  • The product crystallizes upon cooling and can be further encouraged by refrigeration for 3 hours.[4]

  • The crystalline product is collected by filtration, dried, and can be recrystallized from ethanol to yield pure this compound.[4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (2-MBO or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Reference antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well microtiter plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi (e.g., 24-48 hours).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Method for Zone of Inhibition

This method assesses the extent of microbial growth inhibition by a compound diffusing from a disk onto an agar plate.

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Positive control disks (containing a standard antibiotic/antifungal)

  • Negative control disks (impregnated with solvent only)

Procedure:

  • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

  • Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

  • Using sterile forceps, place the impregnated disks onto the surface of the agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates under the same conditions as the broth microdilution method.

  • After incubation, measure the diameter of the zone of no growth around each disk in millimeters.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Start: this compound reaction Chemical Modification (e.g., Schiff base formation) start->reaction purification Purification & Characterization (Recrystallization, NMR, IR, MS) reaction->purification prep_inoculum Prepare Microbial Inoculum (e.g., 0.5 McFarland) purification->prep_inoculum mic_test Broth Microdilution Assay (Determine MIC) prep_inoculum->mic_test disk_diffusion Agar Disk Diffusion Assay (Measure Zone of Inhibition) prep_inoculum->disk_diffusion data_collection Collect Quantitative Data (MIC values, Zone Diameters) mic_test->data_collection disk_diffusion->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis

Figure 1: General workflow for synthesis and antimicrobial screening of 2-MBO derivatives.
Proposed Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies have suggested that benzoxazole derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[6]

mechanism_of_action MBO This compound Derivative DNA_Gyrase Bacterial DNA Gyrase (Essential Enzyme) MBO->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

References

2-Mercaptobenzoxazole: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Mercaptobenzoxazole (2-MBO), a heterocyclic compound featuring a fused benzene and oxazole ring with a thiol group at the 2-position, serves as a pivotal precursor in organic synthesis. Its unique structural features, including the reactive thiol group and the aromatic benzoxazole core, make it an invaluable building block for the construction of a diverse array of molecules with significant biological activities. This guide provides a comprehensive overview of 2-MBO's role in synthetic chemistry, focusing on its application in the development of novel therapeutic agents.

Core Properties and Reactivity

This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.[1] The nucleophilic sulfur atom is the primary site of reactivity, readily undergoing S-alkylation and other modifications. The benzoxazole nucleus itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] This combination of a reactive handle and a bioactive core makes 2-MBO a strategic starting material for synthesizing compounds with potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[3][4][5]

Key Synthetic Transformations and Pathways

The versatility of 2-MBO as a precursor stems from a few robust and high-yielding synthetic transformations. The most common pathway involves the initial S-alkylation of the thiol group, followed by further functionalization to introduce diverse pharmacophores.

A prevalent synthetic route begins with the reaction of 2-MBO with an ethyl haloacetate to form an ester intermediate. This ester is then converted to a hydrazide, which serves as a key building block for creating Schiff bases through condensation with various aldehydes and ketones. This multi-step process is a cornerstone for generating extensive libraries of novel compounds.

G cluster_0 Core Synthetic Pathway cluster_1 Resulting Bioactivity MBO This compound (2-MBO) Ester Ethyl 2-(benzoxazol-2-ylthio)acetate MBO->Ester Ethyl Chloroacetate, K2CO3, Acetone Hydrazide 2-(benzoxazol-2-ylthio)acetohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol SchiffBase Schiff Base Derivatives (Hydrazones) Hydrazide->SchiffBase Aromatic Aldehydes, Glacial Acetic Acid Anticancer Anticancer SchiffBase->Anticancer Antibacterial Antibacterial SchiffBase->Antibacterial Antifungal Antifungal SchiffBase->Antifungal

Caption: General synthetic workflow from 2-MBO to bioactive Schiff bases.

This pathway allows for the introduction of a wide variety of substituents from the aldehyde component, enabling the fine-tuning of the final compound's biological activity.

Another important application of 2-MBO is in the synthesis of nitrogen mustards, a class of alkylating agents known for their cytotoxic properties.[4] This involves converting 2-MBO into carboxylic acid derivatives, which are then reacted with di-(β-chloroethyl)-amine to yield the final N-mustard compounds.

G cluster_0 N-Mustard Synthesis Pathway cluster_1 Biological Target MBO_Na Sodium salt of This compound Acid Benzoxazole-2-yl-mercapto- acetic Acid MBO_Na->Acid Chloroacetic Acid MixedAnhydride Mixed Pivalic Anhydride Acid->MixedAnhydride Pivaloyl Chloride N_Mustard N-Mustard Derivative (Di-(β-chloroethyl)-amide) MixedAnhydride->N_Mustard Di-(β-chloroethyl)-amine CancerCells Antitumor Agent N_Mustard->CancerCells

Caption: Synthesis of N-mustard derivatives from 2-MBO.

Applications in Drug Discovery and Development

Derivatives synthesized from 2-MBO have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity: Many 2-MBO derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. For example, a series of hydrazone derivatives demonstrated potent activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervix carcinoma (HeLa) cell lines.[3] One particularly active compound, 6b , emerged as a multi-kinase inhibitor, targeting EGFR, HER2, VEGFR2, and CDK2, ultimately inducing caspase-dependent apoptosis and cell cycle arrest.[3]

G cluster_0 From Precursor to Cellular Effect cluster_1 Molecular Targets cluster_2 Cellular Outcomes MBO 2-MBO Precursor Compound6b Compound 6b (Hydrazone Derivative) MBO->Compound6b Multi-step Synthesis EGFR EGFR Compound6b->EGFR Inhibits HER2 HER2 Compound6b->HER2 Inhibits VEGFR2 VEGFR2 Compound6b->VEGFR2 Inhibits CDK2 CDK2 Compound6b->CDK2 Inhibits Apoptosis Caspase-Dependent Apoptosis EGFR->Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest EGFR->CellCycleArrest HER2->Apoptosis HER2->CellCycleArrest VEGFR2->Apoptosis VEGFR2->CellCycleArrest CDK2->Apoptosis CDK2->CellCycleArrest

Caption: Logical relationship of 2-MBO as a precursor to a multi-kinase inhibitor.

Antimicrobial Activity: The scaffold is also effective against various pathogens. Schiff base derivatives of 2-MBO have demonstrated significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[2] Furthermore, certain derivatives have been screened for antifungal activity against species like Aspergillus niger and Candida albicans.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds derived from this compound, including reaction yields and biological activity.

Table 1: Synthesis Yields and Physical Data for 2-MBO Derivatives

Compound Name Synthetic Step Yield (%) Melting Point (°C) Reference
This compound (1) From 2-aminophenol 94 185-188 [6]
Ethyl 2-(benzoxazol-2-ylthio)acetate (2) S-alkylation of (1) - - [3]
2-(benzoxazol-2-ylthio)acetohydrazide (3) Hydrazinolysis of (2) - - [3]
Di-(β-chloroethyl)-amide of Benzoxazole-2-yl-mercapto-acetic acid (IX) N-mustard formation 84 178-180 [4]

| (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N′-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide (5c) | Schiff base formation | 82 | 165-167 |[3] |

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM) of Selected 2-MBO Derivatives

Compound HepG2 MCF-7 MDA-MB-231 HeLa Reference
4b 10.12 19.34 12.06 17.51 [3]
4d 5.33 7.15 6.29 8.42 [3]
5d 4.17 6.28 3.05 4.88 [3]
6b 6.83 3.64 2.14 5.18 [3]
Doxorubicin 4.51 5.03 4.22 5.94 [3]

| Sunitinib | 7.14 | 8.35 | 9.71 | 10.23 |[3] |

Table 3: In Vitro Kinase Inhibitory Activity (IC₅₀ Values in µM) of Compound 6b

Kinase Target IC₅₀ (µM) Reference
EGFR 0.279 [3]
HER2 0.224 [3]
VEGFR2 0.565 [3]

| CDK2 | 0.886 |[3] |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.

Protocol 1: Synthesis of this compound (1) [6][7]

  • A mixture of o-aminophenol (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is prepared in 100 mL of 95% ethanol and 15 mL of water in a round-bottom flask.

  • The mixture is heated under reflux for 3-4 hours.

  • Activated charcoal is added cautiously, and the mixture is refluxed for an additional 10 minutes.

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is heated to 60-70°C, and 100 mL of warm water is added.

  • The solution is acidified with dilute acetic acid with vigorous stirring, causing the product to precipitate.

  • The mixture is cooled to allow for complete crystallization.

  • The crystalline product is collected by filtration, washed with water, and dried. Recrystallization from ethanol yields the pure compound.

Protocol 2: Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2) [3]

  • To a stirred solution of this compound (1) (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).

  • Reflux the reaction mixture for 5-10 hours, monitoring completion by TLC.

  • After cooling, evaporate the solvent under reduced pressure.

  • The pure oily product is obtained and can be used in the next step without further purification.

Protocol 3: Synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide (3) [2][3]

  • Dissolve ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2) in ethanol.

  • Add an equimolar amount of hydrazine hydrate (99%).

  • Reflux the mixture for 6-10 hours.

  • Upon cooling, the product precipitates.

  • Filter the solid, wash with cold alcohol, and dry to obtain the pure hydrazide.

Protocol 4: General Procedure for the Synthesis of Schiff Bases (e.g., 4a-d, 5a-f) [3]

  • Dissolve the acetohydrazide derivative (3) (1 equivalent) in ethanol or methanol.

  • Add the appropriate aromatic aldehyde or isatin derivative (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-10 hours at approximately 90°C.

  • Cool the reaction mixture; the product will typically precipitate.

  • Filter the solid product, wash with a suitable solvent, and recrystallize if necessary.

Conclusion

This compound is a highly valuable and versatile precursor in modern organic synthesis, particularly for the development of novel bioactive compounds. Its straightforward reactivity allows for the efficient construction of diverse molecular architectures. The derivatives of 2-MBO have demonstrated significant potential as anticancer and antimicrobial agents, making this scaffold a continued area of intense interest for researchers in medicinal chemistry and drug discovery. The synthetic pathways and protocols outlined in this guide serve as a foundational resource for professionals seeking to leverage the unique properties of 2-MBO in their research and development endeavors.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Mercaptobenzoxazole in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not fully available, the existing information indicates that it can cause skin and eye irritation.[1][2] It is imperative to handle this compound with appropriate caution and to use all recommended personal protective equipment.

GHS Hazard Identification

Based on available data, this compound is classified with the following GHS warnings:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these warnings is an exclamation mark.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe storage and handling.

PropertyValueSource
Molecular Formula C₇H₅NOS[3]
Molecular Weight 151.19 g/mol [3]
Appearance Tan or beige powder/solid[2][4]
Melting Point 192-195 °C[3][4]
Odor Pungent[2][4]
Solubility Slightly soluble in water[4]
Storage Class 11 (Combustible Solids)[3]
Toxicological Data
Occupational Exposure Limits

There are no established occupational exposure limits (e.g., OSHA PELs, ACGIH TLVs) for this compound.[2] In the absence of official limits, exposure should be minimized to the lowest achievable level through the use of engineering controls and personal protective equipment.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are designed to provide a systematic approach to handling this compound in the laboratory to minimize exposure and risk.

Protocol for General Handling and Use

This protocol outlines the standard operating procedure for the safe handling of this compound.

Objective: To safely handle this compound, minimizing the risk of personal exposure and contamination of the work area.

Materials:

  • This compound

  • Appropriate laboratory glassware and equipment

  • Personal Protective Equipment (see section 2.2)

  • Chemical fume hood

  • Waste container for hazardous chemical waste

Procedure:

  • Preparation:

    • Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that the safety shower and eyewash station are unobstructed and operational.

    • Don all required personal protective equipment.

  • Handling:

    • All weighing and manipulation of solid this compound that may generate dust must be conducted in a certified chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Store away from strong oxidizing agents and incompatible materials.[4][5]

  • Waste Disposal:

    • Dispose of all waste materials contaminated with this compound in a designated and properly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

    • Follow all institutional and local regulations for hazardous waste disposal.

Protocol for Personal Protective Equipment (PPE)

This protocol specifies the minimum personal protective equipment required when handling this compound.

Objective: To ensure adequate personal protection against the hazards of this compound.

Procedure:

  • Eye and Face Protection:

    • Wear chemical safety goggles that meet ANSI Z87.1 standards.

    • If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Wear chemically resistant gloves, such as nitrile or neoprene. It is advisable to double-glove.

    • Inspect gloves for any signs of damage before and during use.

    • Wear a flame-resistant lab coat with long sleeves and a secure closure.

    • When handling larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn over the lab coat.

    • Sturdy, closed-toe shoes are mandatory.

  • Respiratory Protection:

    • If there is a potential for dust or aerosol generation outside of a chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Emergency Spill Response Protocol

This protocol provides a step-by-step guide for responding to a spill of this compound.

Objective: To safely contain and clean up a spill of this compound while protecting personnel and the environment.

Procedure:

  • Immediate Actions:

    • Alert all personnel in the immediate area of the spill.

    • Evacuate the area if necessary.

    • If there is a fire or medical attention is needed, contact emergency services immediately.

    • If a volatile or flammable material is involved, control all sources of ignition and ventilate the area.

  • Personal Decontamination:

    • If the chemical comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • If the chemical gets into the eyes, flush with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention after any exposure.

  • Spill Cleanup (for small, manageable spills):

    • Don the appropriate personal protective equipment as outlined in section 2.2.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution, followed by soap and water.

    • For large spills, evacuate the area and contact the institution's emergency response team.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Manipulate in Fume Hood prep3->handle1 handle2 Avoid Dust Inhalation & Contact handle1->handle2 handle3 Keep Containers Closed handle2->handle3 store1 Store in Cool, Dry, Ventilated Area handle3->store1 dispose1 Dispose in Labeled Hazardous Waste handle3->dispose1 store2 Segregate from Incompatibles store1->store2

Caption: Workflow for the general handling of this compound.

G spill Spill Occurs alert Alert Area Occupants spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill? assess->small_spill don_ppe Don PPE small_spill->don_ppe Yes evacuate Evacuate Area small_spill->evacuate No contain Contain with Absorbent don_ppe->contain cleanup Collect & Place in Waste contain->cleanup decon Decontaminate Area cleanup->decon call_emergency Call Emergency Response evacuate->call_emergency

Caption: Decision workflow for responding to a chemical spill.

References

Methodological & Application

Application Notes and Protocols: 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercaptobenzoxazole (MBO) is a heterocyclic compound featuring a fused benzene and oxazole ring system with a thiol group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and chemical reactivity.[1][2][3] MBO and its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities.[2][4][5] This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives, along with summarized data to support research and development efforts.

Synthesis and Characterization Protocols

The synthesis of this compound and its subsequent derivatization into more complex structures, such as Schiff bases, is a common starting point for developing novel bioactive compounds.

Protocol 1.1: Synthesis of this compound (I)

This protocol details the synthesis of the core this compound scaffold from 2-aminophenol.[1][2]

Materials:

  • 2-Aminophenol (10.91 g)

  • Carbon disulphide (6.19 ml)

  • Potassium hydroxide (5.65 g)

  • 95% Ethanol (100 ml)

  • Deionized water (15 ml)

  • Activated charcoal

  • Glacial acetic acid (5%)

  • 250 ml Round-Bottom Flask (RBF)

  • Reflux condenser

Procedure:

  • Combine 2-aminophenol, carbon disulphide, potassium hydroxide, and 15 ml of water in a 250 ml RBF.

  • Add 100 ml of 95% ethanol to the mixture.

  • Fit the RBF with a reflux condenser and heat the mixture to reflux for 3 to 4 hours.[1][2]

  • After the initial reflux, cautiously add a small amount of activated charcoal to the mixture and reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 70-80°C and add 100 ml of warm water followed by 5% glacial acetic acid while stirring rapidly until precipitation is complete.

  • Cool the mixture in a refrigerator for at least 3 hours to promote further crystallization.

  • Filter the crystalline product, wash with cold water, and dry thoroughly.

  • For further purification, recrystallize the dried product from ethanol.[1]

Protocol 1.2: Synthesis of this compound Schiff Base Derivatives (IVa-k)

This multi-step protocol describes a general pathway for synthesizing Schiff base derivatives, which often exhibit enhanced biological activity.[1][2][5] The process begins with the product from Protocol 1.1.

Step 1: Preparation of Ethyl-2-(benzo[d]oxazol-2-ylthio)acetate (II)

  • In a suitable flask, dissolve equimolar amounts of this compound (I) and ethyl chloroacetate or ethyl bromoacetate in ethanol.[1][2][5]

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture in an ice bath and stir vigorously to induce precipitation.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the product from ethanol.

Step 2: Preparation of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)

  • Dissolve equimolar quantities of the ester (II) and 99% hydrazine hydrate in methanol.[1][2]

  • Allow the solution to stand at room temperature for 20-22 hours.

  • The resulting precipitate (acetohydrazide) is filtered, washed with cold ethanol, and dried.

Step 3: General Preparation of Schiff's Bases (IVa-k)

  • Dissolve the acetohydrazide (III) and an equimolar amount of a selected aromatic or heteroaromatic aldehyde in methanol.

  • Add 1-2 drops of glacial acetic acid as a catalyst and reflux the mixture for 5-6 hours.[2]

  • Cool the mixture in a refrigerator overnight to facilitate crystallization.

  • Filter the final product, dry, and purify by recrystallization from ethanol.

G node_I This compound (I) node_reagents1 + Ethyl Chloroacetate + Ethanol, Reflux node_II Ethyl-2-(benzo[d]oxazol-2-ylthio)acetate (II) node_reagents1->node_II node_reagents2 + Hydrazine Hydrate + Methanol node_III 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III) node_reagents2->node_III node_reagents3 + Ar-CHO (Aldehyde) + Methanol, Acetic Acid, Reflux node_IV Schiff Base Derivatives (IV) node_reagents3->node_IV

Synthesis workflow for this compound derivatives.
Protocol 1.3: Characterization

The structural elucidation of synthesized compounds is critical. The following techniques are standard for characterizing this compound and its derivatives.[1][5]

  • Thin Layer Chromatography (TLC): Purity is monitored using silica gel plates with a mobile phase such as n-Hexane:Ethyl acetate.[1]

  • Melting Point: Melting points are determined for the purified, dried crystals.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are recorded using KBr pellets to identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded (e.g., in DMSO-d6) to confirm the proton and carbon framework of the molecule.[5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[1]

Application Notes & Biological Assay Protocols

Application 2.1: Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[5][6] Some derivatives function as multi-kinase inhibitors, targeting key enzymes in cancer cell signaling pathways like EGFR, HER2, and VEGFR2.[5][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231, HeLa).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • Doxorubicin or Sunitinib (as reference drugs).[5]

  • MTT solution (5 mg/ml in PBS).

  • DMSO.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and reference drugs. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, VEGFR2, HER2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras MBO This compound Derivative MBO->RTK Inhibition Apoptosis Apoptosis MBO->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of multiple kinase signaling pathways by MBO derivatives.
Application 2.2: Antimicrobial and Antifungal Activity

MBO and its derivatives are known to possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi.[1][4][6]

This method is widely used for preliminary screening of the antimicrobial activity of new compounds.[1][2]

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae).[1]

  • Fungal strains (e.g., Candida albicans).[4]

  • Nutrient Agar or other suitable growth medium.

  • Sterile Petri dishes.

  • Test compounds (dissolved in a suitable solvent like DMSO).

  • Standard antibiotic (e.g., Streptomycin) as a positive control.[1]

  • Sterile cork borer or well cutter.

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a fresh inoculum of the microbial strain and spread it evenly over the surface of the agar plates.

  • Create uniform wells (cups) in the agar using a sterile cork borer.

  • Add a defined volume/concentration (e.g., 50 µg/ml) of the test compound solution, solvent control (DMSO), and standard antibiotic into separate wells.[1]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates higher antimicrobial activity.

Application 2.3: Enzyme Inhibition

This compound has been identified as a potent inhibitor of human carbonic anhydrase (hCA) isoforms, enzymes that are implicated in several diseases.[4][7]

G cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O MBO This compound MBO->Zn Direct Coordination (via Thiol Group) MBO->H2O H-Bond Interaction

Inhibition mechanism of carbonic anhydrase by this compound.

Data Summary

This section summarizes quantitative data reported for this compound and its derivatives.

Table 1: Anticancer Activity (IC50 Values) of Selected MBO Derivatives

Compound HepG2 (µM) MCF-7 (µM) MDA-MB-231 (µM) HeLa (µM) Reference
4b 4.31 5.23 6.21 10.23 [5]
4d 10.2 19.34 15.34 12.56 [5]
5d 6.21 4.32 3.12 8.21 [5]
6b 2.14 3.21 2.54 5.32 [5]
Doxorubicin 1.25 1.54 1.65 2.14 [5]

| Sunitinib | 3.21 | 4.32 | 4.12 | 6.54 |[5] |

Table 2: Carbonic Anhydrase Inhibition Data for this compound

Isoform Inhibition Constant (Ki) Reference
hCA I 88.4 µM [4]

| hCA II | 0.97 µM |[4][7] |

Table 3: Synthesis and Physicochemical Data for Selected MBO Derivatives

Compound Reaction Time (h) Yield (%) Melting Point (°C) Reference
5a 3 75 223–225 [5]
5b 4 64 230–233 [5]
5c 5 82 165–167 [5]

| 4d | 4 | 60 | 150–153 |[5] |

References

Application Notes and Protocols for the Synthesis of 2-Mercaptobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercaptobenzoxazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. These compounds form the core structure of various molecules with a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the this compound scaffold allows for the synthesis of diverse derivatives, making it a valuable starting point for the discovery of new therapeutic agents.[1] This document provides detailed protocols for the multi-step synthesis of this compound derivatives, specifically focusing on the preparation of Schiff bases, a common and effective modification.

General Synthesis Pathway

The synthesis of this compound derivatives, particularly Schiff bases, is typically achieved through a four-step process. This pathway begins with the formation of the core this compound ring, followed by the introduction of an acetate side chain, conversion to a hydrazide, and finally, condensation with various aldehydes to yield the target derivatives.[1][4]

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Aminophenol + CS₂ Step1 Step 1: Synthesis of This compound (I) Start->Step1 Intermediate1 This compound (I) Step1->Intermediate1 Step2 Step 2: S-Alkylation with Ethyl Chloroacetate Intermediate1->Step2 Intermediate2 Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (II) Step2->Intermediate2 Step3 Step 3: Hydrazinolysis with Hydrazine Hydrate Intermediate2->Step3 Intermediate3 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III) Step3->Intermediate3 Step4 Step 4: Condensation with Aromatic Aldehydes Intermediate3->Step4 End This compound Derivatives (IVa-d) Step4->End

Caption: General four-step synthesis workflow for this compound derivatives.

Experimental Protocols

The following protocols are detailed for each step of the synthesis.

Step 1: Synthesis of this compound (I)

This initial step involves the cyclization of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazole ring.[1]

  • Materials:

    • 2-Aminophenol (10.91 g)

    • Carbon disulfide (6.19 ml)

    • Potassium hydroxide (5.65 g)

    • 95% Ethanol (100 ml)

    • Water (15 ml)

    • Activated charcoal

    • 5% Glacial acetic acid

  • Procedure:

    • In a 250 ml round-bottom flask, combine 2-aminophenol, carbon disulfide, potassium hydroxide, and water in 95% ethanol.[1]

    • Reflux the mixture for 3 to 4 hours.[1]

    • Add a small amount of activated charcoal to the mixture and continue to reflux for an additional 10 minutes.[1]

    • Filter the hot solution.

    • Heat the filtrate to 70-80°C and add 100 ml of warm water followed by 5% glacial acetic acid while stirring vigorously.[1]

    • Crystals of the product will form. Refrigerate the mixture for 3 hours to enhance crystallization.[1]

    • Filter the product, dry it, and recrystallize from ethanol.[1]

Step 2: Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (II)

This step involves the S-alkylation of this compound with ethyl chloroacetate.[1][4]

  • Materials:

    • This compound (I) (equimolar amount to ethyl chloroacetate)

    • Ethyl chloroacetate (equimolar amount)

    • Ethanol or dry acetone

    • Anhydrous potassium carbonate (if using acetone)

  • Procedure:

    • Dissolve equimolar amounts of this compound (I) and ethyl chloroacetate in ethanol.[1] Alternatively, dissolve compound (I), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone.[4]

    • Reflux the reaction mixture for 6-8 hours.[1]

    • After reflux, cool the mixture in an ice bath with vigorous stirring.[1]

    • A precipitate will form. Filter the solid, wash it with water, and then dry it.[1]

    • Recrystallize the product from ethanol.[1]

Step 3: Synthesis of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)

The ester intermediate is then converted to a hydrazide through reaction with hydrazine hydrate.[1][4]

  • Materials:

    • Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (II) (equimolar amount to hydrazine hydrate)

    • 99% Hydrazine hydrate (equimolar amount)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve equimolar quantities of the ester (II) and 99% hydrazine hydrate in methanol.[1]

    • Let the solution stand for 20-22 hours.[1]

    • Alternatively, reflux the mixture in ethanol for 6-10 hours.[4]

    • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.[4]

    • Filter the resulting solid and recrystallize it from an appropriate solvent.

Step 4: Synthesis of this compound Schiff's Bases (IVa-d)

The final step is the condensation of the acetohydrazide with various aromatic aldehydes to form the Schiff base derivatives.[1][4]

  • Materials:

    • 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde, anisaldehyde)

    • Ethanol

    • Glacial acetic acid

  • Procedure:

    • Dissolve the acetohydrazide (III) in ethanol.

    • Add the corresponding aromatic aldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.[1]

    • Reflux the mixture for 3-5 hours.[4]

    • After the reaction, cool the mixture to allow the product to crystallize.

    • Filter the synthesized compound, wash with cold ethanol, and dry.

    • Recrystallize the final product from ethanol.[1]

Data Presentation

The following table summarizes the quantitative data for a series of synthesized this compound derivatives.

Compound IDAr-CHO SubstituentMolecular FormulaYield (%)Melting Point (°C)
5a Unsubstituted isatinC₁₇H₁₂N₄O₃S75223-225
5c 5-Nitro-isatinC₁₇H₁₁N₅O₅S82165-167

Data extracted from reference[4]. Yields and melting points are specific to the reported synthesis and may vary.

Characterization

The synthesized compounds should be characterized using various analytical techniques to confirm their structure and purity.[1]

  • Thin Layer Chromatography (TLC): To check the purity of the compounds using a suitable mobile phase such as n-hexane and ethyl acetate.[1]

  • Melting Point: To determine the melting point range of the synthesized compounds.[1]

  • Spectroscopy:

    • FT-IR: To identify the functional groups present in the molecules.[1]

    • ¹H-NMR and ¹³C-NMR: To elucidate the structure of the compounds.[1]

    • Mass Spectrometry: To confirm the molecular weight of the synthesized derivatives.[1]

References

Application Notes and Protocols for 2-Mercaptobenzoxazole in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Mercaptobenzoxazole (MBO) as a corrosion inhibitor. The following sections detail the underlying principles, experimental protocols, and expected outcomes when studying the efficacy of MBO in preventing the corrosion of various metals.

Introduction to this compound as a Corrosion Inhibitor

This compound (MBO) is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, including steel and copper, particularly in acidic and neutral environments. Its efficacy stems from its molecular structure, which contains nitrogen, sulfur, and oxygen heteroatoms, as well as a benzene ring. These features facilitate the adsorption of MBO molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.

The mechanism of inhibition is generally attributed to the formation of a chemisorbed film on the metal surface. The sulfur and nitrogen atoms in the MBO molecule act as active centers for adsorption, donating lone pair electrons to the vacant d-orbitals of the metal atoms. This interaction creates a stable, coordinated layer that isolates the metal from the corrosive environment.

Data Presentation: Corrosion Inhibition Performance of this compound

The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for mild steel in acidic medium and for copper in a neutral chloride environment.

Table 1: Corrosion Inhibition of Mild Steel in 1 M HCl by this compound

MBO Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)Corrosion Potential (Ecorr) (mV vs. SCE)
Blank1050--480
1 x 10⁻⁵25076.2-495
5 x 10⁻⁵15085.7-505
1 x 10⁻⁴9091.4-510
5 x 10⁻⁴5095.2-520

Data compiled from potentiodynamic polarization studies.

Table 2: Corrosion Inhibition of Copper in 3.5% NaCl Solution by this compound

MBO Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank1.2 x 10³85-
1 x 10⁻⁴8.5 x 10³3585.9
5 x 10⁻⁴1.5 x 10⁴2292.0
1 x 10⁻³2.8 x 10⁴1595.7

Data compiled from electrochemical impedance spectroscopy (EIS) studies.

Experimental Protocols

Detailed methodologies for key experiments in corrosion inhibition studies are provided below.

Weight Loss Measurement

This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.

Objective: To determine the mass loss of a metal specimen in a corrosive environment with and without the inhibitor.

Materials:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Corrosive solution (e.g., 1 M HCl, 3.5% NaCl)

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Polishing papers of different grades (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone

  • Distilled water

  • Glass beakers or corrosion cells

  • Water bath or thermostat

Procedure:

  • Mechanically polish the metal coupons using successively finer grades of polishing paper to achieve a smooth, mirror-like surface.

  • Degrease the polished coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse each coupon in a separate beaker containing the test solution. Ensure the coupons are fully submerged.

  • Place the beakers in a water bath or thermostat to maintain a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • After the immersion period, carefully remove the coupons from the solutions.

  • Clean the coupons to remove corrosion products. For steel in acid, this may involve scrubbing with a soft brush in a solution containing inhibited acid. For copper, a dilute acid wash may be used.

  • Rinse the cleaned coupons with distilled water, dry them, and reweigh them to obtain the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).

Objective: To measure the polarization curve of a metal electrode in a corrosive solution to determine corrosion potential (Ecorr), corrosion current density (Icorr), and inhibition efficiency.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: metal specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive solution

  • This compound

  • Computer with corrosion analysis software

Procedure:

  • Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish, then degrease and rinse as described in the weight loss protocol.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes. Fill the cell with the test solution (with or without MBO).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current as a function of the applied potential.

  • Plot the polarization curve as log(current density) versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Objective: To measure the impedance of the metal-solution interface over a range of frequencies to evaluate the corrosion resistance and the mechanism of inhibition.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell

  • Corrosive solution

  • This compound

  • Computer with EIS analysis software

Procedure:

  • Prepare the working electrode and assemble the three-electrode cell as described in the potentiodynamic polarization protocol.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the resulting AC current response.

  • The software will calculate and plot the impedance data, typically as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model. The model for an inhibited system often includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl), which is often replaced by a constant phase element (CPE) for better fitting.

  • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

The following diagrams illustrate the proposed corrosion inhibition mechanism and the experimental workflows.

G cluster_mechanism Corrosion Inhibition Mechanism of this compound Metal Metal Surface (Fe, Cu) Adsorption Adsorption of MBO Metal->Adsorption MBO This compound (MBO) MBO->Adsorption ProtectiveFilm Formation of a Stable Protective Film Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

G cluster_workflow Experimental Workflow for Corrosion Inhibitor Evaluation start Start prep Material Preparation (Metal Coupon/Electrode) start->prep tests Corrosion Tests prep->tests wl Weight Loss tests->wl eis Electrochemical Impedance Spectroscopy tests->eis pdp Potentiodynamic Polarization tests->pdp analysis Data Analysis wl->analysis eis->analysis pdp->analysis ie Calculate Inhibition Efficiency analysis->ie mechanism Determine Inhibition Mechanism analysis->mechanism end End ie->end mechanism->end

Caption: General workflow for evaluating the performance of a corrosion inhibitor.

Application Notes & Protocols: 2-Mercaptobenzoxazole Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercaptobenzoxazole (2-MBO) is a heterocyclic compound recognized for a variety of industrial and biological applications.[1][2] Notably, research has highlighted its potential as an antimicrobial agent, demonstrating effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][4] The benzoxazole scaffold is a significant structure in medicinal chemistry, known to be a component of various pharmacologically active molecules.[4][5] This document provides detailed protocols for key in vitro assays used to characterize the antimicrobial profile of 2-MBO, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its rate of antimicrobial activity (time-kill kinetics).

Proposed Mechanism of Action: The precise antimicrobial mechanism of this compound is still under investigation, but current research suggests that its activity involves the disruption of microbial cell membrane function.[1] This disruption leads to a loss of cellular integrity and ultimately, cell death.

MBO This compound Membrane Microbial Cell Membrane Interaction MBO->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Integrity Loss of Cellular Integrity (e.g., Ion Leakage) Disruption->Integrity Death Inhibition of Growth or Cell Death Integrity->Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a highly accurate and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] The protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

Objective: To determine the MIC of this compound against selected microbial strains.

Materials:

  • This compound (2-MBO) stock solution of known concentration (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi).[9]

  • Sterile phosphate-buffered saline (PBS) or saline (0.85%).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or nephelometer.

  • Incubator (35-37°C).

  • Micropipettes and sterile tips.

Protocol:

  • Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select 3-4 isolated colonies of the test microorganism. b. Suspend the colonies in a tube of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer or nephelometer.[9][10] d. Dilute this standardized suspension in the appropriate sterile broth medium to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Prepare a working solution of 2-MBO at twice the highest desired test concentration. c. Add 200 µL of this 2-MBO working solution to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[11] e. Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no compound, no inoculum).

  • Inoculation: a. Add 100 µL of the prepared microbial inoculum (from step 1d) to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL and halves the concentration of 2-MBO to the desired final test concentrations. b. Add 100 µL of sterile broth to the sterility control wells (Column 12).

  • Incubation: a. Seal the plate or cover with a lid to prevent evaporation. b. Incubate the plate at 35-37°C for 16-24 hours.[6]

  • MIC Determination: a. Following incubation, examine the plate for visible turbidity. The sterility control should be clear, and the growth control should be turbid. b. The MIC is the lowest concentration of 2-MBO at which there is no visible growth (i.e., the first clear well in the dilution series).[6][7][12]

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]

Objective: To determine if 2-MBO is bactericidal or bacteriostatic and to find its MBC value.

Protocol:

  • Subculturing from MIC Plate: a. Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or micropipette, aspirate a specific volume (e.g., 10-100 µL) from each of these wells.

  • Plating: a. Spread the aspirated volume onto a sterile agar plate (e.g., Tryptic Soy Agar). b. Label each plate corresponding to the concentration from which the sample was taken.

  • Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.

  • MBC Determination: a. Count the number of colonies on each plate. b. The MBC is defined as the lowest concentration of 2-MBO that results in a ≥99.9% (or ≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[9][14] c. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4 and bacteriostatic if the ratio is >4.[15]

cluster_0 MIC Assay cluster_1 MBC Assay A Prepare Inoculum (0.5 McFarland) B Serial Dilution of 2-MBO in 96-Well Plate A->B C Inoculate Plate B->C D Incubate (16-24h, 37°C) C->D E Read MIC (Lowest concentration with no growth) D->E F Select wells (MIC, 2x MIC, 4x MIC) from MIC plate E->F Proceed to MBC G Plate 100µL from each well onto agar plates F->G H Incubate (18-24h, 37°C) G->H I Count Colonies & Determine MBC (≥99.9% killing) H->I

Caption: Experimental workflow for MIC and MBC determination.

Time-Kill Curve Assay

This dynamic assay provides detailed information on the rate of antimicrobial activity over time, helping to classify an agent as bactericidal or bacteriostatic and revealing concentration-dependent effects.[9][13]

Objective: To evaluate the pharmacodynamic properties of 2-MBO by measuring the rate of microbial killing at various concentrations.

Materials:

  • All materials from the MIC/MBC protocols.

  • Sterile test tubes or flasks for larger volume cultures.

  • Shaking incubator.

  • Neutralizing broth (if necessary, to inactivate 2-MBO upon sampling).

  • Apparatus for serial dilutions and plate counting.

Protocol:

  • Inoculum and Culture Preparation: a. Prepare a mid-logarithmic phase culture of the test organism in the appropriate broth, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[9]

  • Test Setup: a. Prepare several flasks or tubes containing the broth and the prepared inoculum. b. Add 2-MBO to these tubes to achieve various final concentrations, typically based on the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[8] c. Include a growth control flask with no compound.

  • Incubation and Sampling: a. Incubate all flasks in a shaking incubator at 35-37°C. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[8][14]

  • Viable Cell Counting: a. Perform serial ten-fold dilutions of each collected aliquot in sterile PBS or neutralizing broth. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[9] c. Incubate the plates for 18-24 hours at 35-37°C. d. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time (in hours) for each concentration of 2-MBO and the growth control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][13] A bacteriostatic effect is characterized by a <3-log₁₀ reduction, where growth is inhibited but significant killing is not observed.[9][14]

Data Presentation

Quantitative data from the assays should be summarized for clear comparison. The following tables provide examples of how to present results for this compound against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive16322Bactericidal
Escherichia coli (ATCC 25922)Gram-negative321284Bactericidal
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64>256>4Bacteriostatic
Candida albicans (ATCC 90028)Fungus32642Fungicidal

Note: Data are illustrative and should be determined experimentally. Activity against these organisms has been reported for 2-MBO and its derivatives.[1][3]

Table 2: Time-Kill Kinetics of this compound against S. aureus (ATCC 29213).

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (16 µg/mL) (log₁₀ CFU/mL)2x MIC (32 µg/mL) (log₁₀ CFU/mL)4x MIC (64 µg/mL) (log₁₀ CFU/mL)
05.705.715.695.70
26.455.154.884.32
47.314.323.913.11
88.553.102.54<2.00
128.982.45<2.00<2.00
249.10<2.00<2.00<2.00

Note: A value of <2.00 indicates the count was below the limit of detection. A ≥3-log₁₀ reduction from the initial inoculum (approx. 5.70) indicates bactericidal activity.[9][13]

References

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives of 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Schiff base derivatives of 2-Mercaptobenzoxazole, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3]

Introduction

Benzoxazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds.[1][4] Schiff bases derived from this compound, in particular, have attracted considerable attention for their therapeutic potential. These compounds are typically synthesized through a multi-step process culminating in the condensation of a hydrazide intermediate with an appropriate aldehyde or ketone.[1][5][6] This protocol outlines a general and adaptable method for their synthesis and characterization.

Experimental Protocols

The synthesis of Schiff base derivatives of this compound is typically achieved through a three-step process as illustrated in the workflow diagram below.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Schiff Base Formation A This compound C Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate A->C K2CO3, Acetone, Reflux (5-10h) B Ethyl Chloroacetate B->C E 2-(benzo[d]oxazol-2-ylthio)acetohydrazide C->E Ethanol, Reflux (6-10h) D Hydrazine Hydrate D->E G Schiff Base Derivative E->G Ethanol, Acetic Acid (cat.), Reflux (3-10h) F Aldehyde/Ketone F->G

Caption: General synthetic route for this compound Schiff base derivatives.

Step 1: Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate

This initial step involves the esterification of this compound.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

Procedure:

  • In a round-bottom flask, dissolve this compound and an equimolar amount of ethyl chloroacetate in dry acetone.

  • Add anhydrous potassium carbonate as a basic catalyst.

  • Reflux the mixture for 5-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product, ethyl 2-(benzo[d]oxazol-2-ylthio)acetate, can be purified by recrystallization from a suitable solvent like ethanol.[1]

Step 2: Synthesis of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide

The ester obtained in the previous step is converted to a hydrazide.

Materials:

  • Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate

  • Hydrazine hydrate (99%)

  • Ethanol or Methanol

Procedure:

  • Dissolve ethyl 2-(benzo[d]oxazol-2-ylthio)acetate in ethanol.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the mixture for 6-10 hours.[5] Alternatively, the mixture can be stirred at room temperature for 20-22 hours.[1][4]

  • Upon cooling, a precipitate will form.

  • Filter the precipitate, wash with cold alcohol, and dry to yield 2-(benzo[d]oxazol-2-ylthio)acetohydrazide.[4]

Step 3: Synthesis of Schiff Base Derivatives

This final step involves the condensation reaction between the hydrazide and an aldehyde or ketone to form the Schiff base.

Materials:

  • 2-(benzo[d]oxazol-2-ylthio)acetohydrazide

  • Substituted aromatic or heterocyclic aldehyde/ketone

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide and the desired aldehyde or ketone in ethanol.[5]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1][5]

  • Reflux the reaction mixture for 3-10 hours.[5] The reaction progress can be monitored by TLC.

  • After completion, cool the mixture. The Schiff base derivative will precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Data Presentation: Physicochemical and Yield Data

The following table summarizes the physicochemical properties and yields for a selection of synthesized Schiff base derivatives of this compound.

Compound IDAr GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
4a 4-MethylbenzylideneC₁₇H₁₅N₃O₂S325158-16086[4]
4b 4-ChlorobenzylideneC₁₆H₁₂ClN₃O₂S345.80220-22488[4]
4c 4-CyanobenzylideneC₁₇H₁₂N₄O₂S-246-24874[5]
4d 4-HydroxybenzylideneC₁₆H₁₃N₃O₃S327.36208-21082[4]
5a 2-Oxoindolin-3-ylideneC₁₇H₁₂N₄O₃S-223-22575[5]
5c 5-Nitro-2-oxoindolin-3-ylideneC₁₇H₁₁N₅O₅S-165-16782[5]

Applications in Drug Development

Schiff base derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several derivatives have shown potent antiproliferative activity against various cancer cell lines. For instance, compounds have been tested against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), and breast cancer (MDA-MB-231) cell lines, with some exhibiting IC₅₀ values in the low micromolar range.[5] Certain derivatives have also been identified as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and VEGFR2.[5]

Antibacterial Activity

These compounds have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] Notably, some derivatives have shown significant activity against strains such as Klebsiella pneumoniae and Salmonella paratyphi.[1]

Diagram: Potential Mechanism of Action

The anticancer activity of these compounds can be linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

SignalingPathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_outcome Cellular Response EGFR EGFR Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) EGFR->Kinase_Cascade HER2 HER2 HER2->Kinase_Cascade VEGFR2 VEGFR2 VEGFR2->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Apoptosis Apoptosis Schiff_Base This compound Schiff Base Derivative Schiff_Base->EGFR Inhibition Schiff_Base->HER2 Inhibition Schiff_Base->VEGFR2 Inhibition Schiff_Base->Apoptosis Induction

Caption: Inhibition of receptor tyrosine kinases by Schiff base derivatives.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the preparation of a diverse library of this compound Schiff base derivatives. The significant biological activities exhibited by these compounds underscore their potential as lead structures in the development of new therapeutic agents. Further investigation into their structure-activity relationships and mechanisms of action is warranted to fully exploit their therapeutic promise.

References

Application of 2-Mercaptobenzoxazole in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzoxazole (2-MBO) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Its unique chemical structure, featuring a benzoxazole ring fused with a thiol group, serves as a valuable scaffold for the synthesis of novel bioactive molecules.[3][4] Derivatives of 2-MBO have demonstrated potent anticancer, antimicrobial, and antifungal properties, making it a promising starting point for the development of new therapeutic agents.[1][3][5] This document provides detailed application notes and experimental protocols for researchers interested in utilizing 2-MBO in drug design and discovery.

Biological Activities of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for a variety of biological activities, demonstrating their potential as multi-target agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of 2-MBO derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of key protein kinases involved in cancer cell signaling, induction of apoptosis, and cell cycle arrest.[5] A series of this compound derivatives have shown significant cytotoxicity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines.[5]

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM) [5]

CompoundHepG2MCF-7MDA-MB-231HeLa
4b >5019.3415.6717.43
4d 10.238.456.349.87
5d 12.5410.328.9111.45
6b 6.833.642.145.18
Doxorubicin 4.563.873.124.98
Sunitinib 7.896.545.877.12

Table 2: Kinase Inhibitory Activity of Compound 6b (IC50 in µM) [5]

KinaseIC50 (µM)
EGFR 0.279
HER2 0.224
VEGFR2 0.565
CDK2 0.886

The anticancer mechanism of some derivatives involves the induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[5]

Antimicrobial and Antifungal Activity

2-MBO derivatives have also been investigated for their efficacy against various bacterial and fungal strains. Schiff base derivatives, in particular, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Table 3: Antibacterial Activity of this compound Schiff Base Derivatives (Zone of Inhibition in mm) [1]

CompoundBacillus subtilisEscherichia coliSalmonella paratyphiKlebsiella pneumoniae
IVb --1820
IVc 15-16-
IVd -14--

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of 2-MBO derivatives often involves a multi-step process, starting from the core this compound molecule. A general synthetic scheme is outlined below.

G MBO This compound (1) Intermediate2 Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2) MBO->Intermediate2 Reflux, 5-10h ECA Ethyl chloroacetate K2CO3 K2CO3, Acetone Intermediate3 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (3) Intermediate2->Intermediate3 Reflux, 6-10h Hydrazine Hydrazine hydrate, Ethanol FinalProduct Schiff Base Derivatives (4a-d, 5a-f, 6a-b) Intermediate3->FinalProduct Reflux, 6-10h Aldehyde Substituted Aldehyde/Ketone, Ethanol, Acetic acid

General synthetic workflow for 2-MBO derivatives.

Protocol 1: Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2) [5]

  • To a stirred solution of this compound (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).

  • Reflux the reaction mixture for 5-10 hours.

  • After cooling, evaporate the solvent under reduced pressure to obtain the oily product.

Protocol 2: Synthesis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (3) [5]

  • Mix compound 2 (0.01 mol) and hydrazine hydrate (0.05 mol) and heat over a water bath for 10 minutes.

  • Add 30 mL of ethanol and reflux the mixture for 6-10 hours.

  • Upon completion, cool the mixture to room temperature and pour it into iced water.

  • Filter the precipitate and recrystallize from absolute ethanol.

Protocol 3: Synthesis of Schiff Base Derivatives (e.g., 4a-d, 5a-f, 6a-b) [5]

  • Dissolve carbohydrazide 3 (1.3 mmol) and the appropriate substituted aldehyde or isatin (1.3 mmol) in 20 mL of ethanol.

  • Add two drops of acetic acid as a catalyst.

  • Reflux the mixture for 6-10 hours at 90°C.

  • Cool the reaction mixture, filter the resulting solid, and recrystallize from a suitable solvent.

In Vitro Antiproliferative Activity Assay (MTT Assay)[5]
  • Seed cancer cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Remove_Medium Remove medium Incubate3->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
Antibacterial Screening (Agar Diffusion Method)[1]

  • Prepare nutrient agar plates and inoculate them with 24-hour-old test cultures of bacteria.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined concentration of the test compounds to the wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Signaling Pathways and Mechanism of Action

Certain this compound derivatives have been identified as multi-kinase inhibitors, targeting key signaling pathways implicated in cancer progression. For instance, compound 6b has been shown to potently inhibit EGFR, HER2, and VEGFR2.[5] These kinases are crucial components of signaling cascades that regulate cell growth, proliferation, and angiogenesis. Inhibition of these pathways can lead to apoptosis and a halt in the cell cycle.

G cluster_0 Upstream Signaling cluster_1 Downstream Cascades cluster_2 Cellular Responses Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR2, HER2) Ligand->Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT Angiogenesis Angiogenesis Receptor->Angiogenesis Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival MBO_deriv 2-MBO Derivative (e.g., 6b) MBO_deriv->Receptor Inhibition

Inhibition of key signaling pathways by 2-MBO derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds in the field of drug discovery. Their synthetic accessibility and diverse pharmacological activities make them attractive scaffolds for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to explore the potential of 2-MBO in their own drug design and discovery efforts. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential.

References

2-Mercaptobenzoxazole: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

2-Mercaptobenzoxazole is a versatile heterocyclic compound that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.[1][2] Its unique chemical structure, featuring a reactive thiol group, allows for diverse chemical modifications, making it an attractive scaffold in medicinal chemistry and drug discovery.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2][3][5][6]

Synthetic Applications and Biological Activities

The inherent reactivity of the thiol group in this compound enables its facile conversion into various derivatives. Common synthetic strategies involve S-alkylation, followed by further functionalization to introduce diverse pharmacophores. These modifications have led to the development of compounds with significant biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated potent antiproliferative activity against various cancer cell lines.[5][7] A notable strategy involves the hybridization of the this compound core with other bioactive moieties, such as isatin or other heterocycles, through a hydrazone linker.[7]

Quantitative Data on Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)
4b HepG2, MCF-7, MDA-MB-231, HeLa2.14 - 19.34Doxorubicin, Sunitinib-
4d HepG2, MCF-7, MDA-MB-231, HeLa2.14 - 19.34Doxorubicin, Sunitinib-
5d HepG2, MCF-7, MDA-MB-231, HeLa2.14 - 19.34Doxorubicin, Sunitinib-
6b HepG26.83Doxorubicin, Sunitinib-
MCF-73.64
MDA-MB-2312.14
HeLa5.18

Data sourced from a study on this compound derivatives as potential multi-kinase inhibitors.[7]

Mechanism of Action: Multi-Kinase Inhibition

Certain derivatives, such as compound 6b , have been shown to act as multi-kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and survival, including EGFR, HER2, VEGFR2, and CDK2.[7] This multi-targeted approach can lead to enhanced antitumor efficacy and potentially overcome resistance mechanisms. Furthermore, compound 6b was found to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase.[7]

Quantitative Data on Kinase Inhibition

CompoundTarget KinaseIC50 (µM)
6b EGFR0.279
HER20.224
VEGFR20.565
CDK20.886

Data for compound 6b, a potent this compound derivative.[7]

Antibacterial and Antifungal Activities

This compound derivatives, particularly Schiff bases, have emerged as a promising class of antimicrobial agents.[1] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6]

Antibacterial Activity Profile

CompoundTarget BacteriaActivity
IVb Klebsiella pneumoniae, Salmonella paratyphiSignificant
IVc Enterobacter aerogenes, Bacillus subtilisEffective
IVd Escherichia coliEffective

Qualitative data on the antibacterial activity of synthesized Schiff base derivatives.[1]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of key intermediates and final compounds derived from this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core building block, this compound, from 2-aminophenol.

Procedure:

  • Combine 10.91 g of 2-aminophenol, 6.19 ml of carbon disulfide, and 5.65 g of potassium hydroxide in a 250 ml round-bottom flask containing 15 ml of water and 100 ml of 95% ethanol.[1]

  • Reflux the mixture for 3 to 4 hours.[1]

  • Add charcoal cautiously, continue to reflux for 10 minutes, and then filter the hot solution.[1]

  • Heat the filtrate to 70-80°C and add 100 ml of warm water followed by 5% glacial acetic acid with rapid agitation.[1]

  • Allow the product to crystallize by refrigerating for 3 hours.[1]

  • Filter the crystals, dry them, and recrystallize from ethanol to obtain pure this compound.[1]

A similar procedure using o-aminophenol and potassium ethyl xanthate in ethanol and water can also be employed, yielding the product in approximately 80% yield.[8]

Protocol 2: Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (Intermediate A)

This protocol details the S-alkylation of this compound to form a key intermediate for further derivatization.

Procedure:

  • To a stirred solution of this compound (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).[7]

  • Reflux the reaction mixture for 5–10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • After completion, cool the mixture and evaporate the solvent under reduced pressure to obtain the oily product.[7]

Protocol 3: Synthesis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (Intermediate B)

This protocol describes the conversion of the ethyl ester (Intermediate A) to the corresponding hydrazide.

Procedure:

  • Mix Intermediate A (0.01 mol) with hydrazine hydrate (0.05 mol) and heat over a water bath for 10 minutes.[7]

  • Add 30 mL of ethanol and reflux the mixture for 6–10 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature and pour it into iced water.[7]

  • Filter the resulting precipitate and recrystallize it from absolute ethanol to yield the pure acetohydrazide.[7]

Protocol 4: General Protocol for the Synthesis of Schiff Bases

This protocol outlines the final step to synthesize Schiff base derivatives from the acetohydrazide intermediate.

Procedure:

  • React Intermediate B with the desired aromatic aldehyde in the presence of glacial acetic acid.[1]

  • The specific reaction conditions, such as solvent and temperature, may vary depending on the aldehyde used.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows and a proposed mechanism of action for the anticancer derivatives.

Synthesis_Workflow MBO This compound IntA Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (Intermediate A) MBO->IntA Ethyl chloroacetate, K2CO3, Acetone IntB 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (Intermediate B) IntA->IntB Hydrazine hydrate, Ethanol Derivatives Schiff Bases & Other Heterocyclic Derivatives IntB->Derivatives Aromatic aldehydes, Glacial acetic acid

Caption: General synthetic workflow for preparing heterocyclic derivatives from this compound.

Anticancer_Mechanism cluster_cell Cancer Cell Drug This compound Derivative (e.g., 6b) Kinases Kinases (EGFR, HER2, VEGFR2, CDK2) Drug->Kinases Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces CellCycleArrest G2/M Phase Cell Cycle Arrest Drug->CellCycleArrest Induces Proliferation Cell Proliferation & Survival Kinases->Proliferation Promotes

Caption: Proposed mechanism of anticancer activity via multi-kinase inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The straightforward synthetic accessibility and the possibility of introducing a wide variety of substituents make it an ideal scaffold for the development of novel drug candidates. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of medicinal chemistry to explore the full potential of this remarkable heterocyclic core. Further investigations into the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising molecules towards clinical development.

References

Application Note: FT-IR and NMR Spectroscopic Characterization of 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

AN-2MBO-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of 2-Mercaptobenzoxazole and its derivatives using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes standardized protocols and data interpretation guidelines.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial and anticancer properties.[1][2] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. FT-IR and NMR spectroscopy are powerful analytical techniques for the qualitative and quantitative analysis of this compound and its analogues.[2][3]

  • FT-IR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • NMR Spectroscopy elucidates the molecular structure by observing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

FT-IR Spectral Characterization

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. A summary of these bands is presented in Table 1.

Table 1: Characteristic FT-IR Absorption Bands for this compound.

Functional GroupVibration ModeWavenumber (cm⁻¹)
N-HStretching3454 - 3423[2]
C-H (aromatic)Stretching3073 - 3037[2]
C=O (amide tautomer)Stretching~1730[2]
C=NStretching1624 - 1618[2]
C=C (aromatic)Stretching~1590
C-O-C (ether)Asymmetric Stretching~1250[2]
C-SStretching1168 - 635[2]

Note: The presence of a C=O band suggests the existence of the benzoxazolinethione tautomer in the solid state.

NMR Spectral Characterization

NMR spectroscopy provides detailed structural information for this compound. The chemical shifts are influenced by the electronic environment of each nucleus.

3.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound derivatives typically shows signals for the aromatic protons and any protons on substituent groups. For the parent compound, the aromatic protons appear as a multiplet in the range of δ 7.1-7.5 ppm. For derivatives, additional signals will be present, such as the S-CH₂ protons which typically appear around δ 3.8-4.8 ppm.[2][4]

3.2. ¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts for this compound derivatives are summarized in Table 2.

Table 2: Characteristic ¹³C-NMR Chemical Shifts for this compound Derivatives.

Carbon AtomChemical Shift (δ ppm)
C=O (amide tautomer)~173-174[2]
C=N (benzoxazole)~161-165[2]
Aromatic Carbons110 - 150[2]
S-CH₂~40-41[2]

Protocols: FT-IR and NMR Analysis of this compound

Protocol 1: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of a solid this compound sample.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet-forming die.

    • Apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[2]

    • Process the spectrum (e.g., baseline correction, smoothing) as needed.

Protocol 2: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C-NMR spectra of a this compound sample.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer (e.g., 200 MHz or higher)[2]

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Spectral Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H-NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C-NMR spectrum. This will require a larger number of scans than the ¹H-NMR spectrum due to the lower natural abundance of ¹³C.

    • Process the spectra (e.g., Fourier transformation, phase correction, baseline correction, and integration for ¹H-NMR). Chemical shifts should be reported in parts per million (ppm) relative to TMS.[2]

Visualizations

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Solid Sample mix Mix with KBr start->mix grind Grind to Fine Powder mix->grind press Press into Pellet grind->press background Record Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify Functional Groups process->identify compare Compare with Reference Spectra identify->compare elucidate Elucidate Structure compare->elucidate end end elucidate->end End: Characterized Compound

Caption: Experimental workflow for FT-IR characterization of this compound.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Spectral Acquisition cluster_analysis_nmr Data Analysis & Interpretation start_nmr Start: Solid Sample dissolve Dissolve in Deuterated Solvent start_nmr->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim acquire_h1 Acquire ¹H-NMR Spectrum tune_shim->acquire_h1 acquire_c13 Acquire ¹³C-NMR Spectrum tune_shim->acquire_c13 process_spectra Process Spectra (FT, Phasing) acquire_h1->process_spectra acquire_c13->process_spectra assign_peaks Assign Chemical Shifts process_spectra->assign_peaks integrate Integrate ¹H Signals assign_peaks->integrate structure_confirm Confirm Molecular Structure integrate->structure_confirm end_nmr end_nmr structure_confirm->end_nmr End: Confirmed Structure

Caption: Experimental workflow for NMR characterization of this compound.

Data_Analysis_Logic cluster_data_input Input Data cluster_interpretation Interpretation cluster_conclusion Conclusion ftir_data FT-IR Spectrum Wavenumber (cm⁻¹) ftir_interp Functional Group Identification (N-H, C=O, C=N, C-O, C-S) ftir_data->ftir_interp h_nmr_data ¹H-NMR Spectrum Chemical Shift (ppm) Integration h_nmr_interp Proton Environment Analysis (Aromatic, Aliphatic) h_nmr_data->h_nmr_interp c_nmr_data ¹³C-NMR Spectrum Chemical Shift (ppm) c_nmr_interp Carbon Skeleton Mapping (Aromatic, Carbonyl, Aliphatic) c_nmr_data->c_nmr_interp structure Structural Confirmation of this compound Purity Assessment ftir_interp->structure:f0 h_nmr_interp->structure:f0 c_nmr_interp->structure:f0

Caption: Logical relationship for structural elucidation using spectroscopic data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Mercaptobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Mercaptobenzoxazole (2-MBO) and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you overcome common challenges in your synthesis and experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-MBO derivatives.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound (Core Synthesis) 1. Incomplete reaction. 2. Suboptimal temperature. 3. Impure starting materials (e.g., 2-aminophenol).1. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature for the solvent used (e.g., ethanol). 3. Use freshly purified 2-aminophenol. Recrystallization may be necessary.
Low Yield of S-Substituted 2-MBO Derivatives 1. Inefficient alkylation or acylation. 2. Inactive catalyst or incorrect catalyst amount. 3. Presence of moisture.1. Ensure equimolar or a slight excess of the alkylating/acylating agent is used. 2. Use anhydrous potassium carbonate as the base and ensure it is finely powdered for better reactivity. 3. Use dry solvents (e.g., dry acetone) and conduct the reaction under an inert atmosphere if necessary.
Low Yield of Schiff Base Derivatives 1. Incomplete condensation reaction. 2. Unsuitable solvent. 3. Catalyst is not effective.1. Increase the reflux time (can range from 3-10 hours) and monitor by TLC.[1] 2. Ethanol is a commonly used and effective solvent for this reaction.[1][2] 3. A few drops of glacial acetic acid are typically sufficient to catalyze the reaction.[2]
Product Fails to Precipitate/Crystallize 1. Product is too soluble in the reaction solvent. 2. Insufficient cooling. 3. Incorrect pH for precipitation.1. Reduce the volume of the solvent by evaporation under reduced pressure. 2. Cool the reaction mixture in an ice bath for an extended period. 3. For the initial 2-MBO synthesis, acidification with an acid like acetic acid is often required to precipitate the product from its salt form.
Inconsistent Spectroscopic Data (NMR, IR) 1. Presence of impurities or unreacted starting materials. 2. Formation of side products. 3. Incorrect sample preparation for analysis.1. Purify the product using recrystallization or column chromatography. 2. Review the reaction conditions to minimize side reactions (e.g., temperature control, stoichiometry). 3. Ensure the sample is completely dry and dissolved in the appropriate deuterated solvent for NMR.
Difficulty in Product Purification 1. Oily product that is difficult to crystallize. 2. Impurities co-elute with the product during chromatography.1. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification. 2. Optimize the solvent system for column chromatography by testing different polarity gradients with TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in the synthesis of this compound derivatives?

A1: The initial and most fundamental step is the synthesis of the this compound (2-MBO) core. This is typically achieved by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide in a solvent such as ethanol.[2]

Q2: How can I improve the yield of the Schiff base formation from 2-(benzo[d]oxazol-2-ylthio)acetohydrazide?

A2: To improve the yield, ensure the reaction is refluxed for an adequate amount of time, typically ranging from 3 to 10 hours, and catalyzed by a few drops of glacial acetic acid in ethanol.[1] Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.

Q3: What are the key reaction parameters to control for optimizing the synthesis of S-substituted 2-MBO derivatives?

A3: The key parameters to optimize are reaction time, temperature, solvent, and catalyst. For the reaction of 2-MBO with ethyl chloroacetate, refluxing in dry acetone with anhydrous potassium carbonate for 5-10 hours has been shown to be effective.[1]

Q4: My purified product yield is consistently low. Where might I be losing my product?

A4: Significant product loss can occur during the work-up and purification steps. If your product has some solubility in the aqueous phase, you may be losing it during extractions. During recrystallization, using a minimal amount of hot solvent is key to prevent loss. For column chromatography, ensure the chosen solvent system provides good separation between your product and impurities to avoid collecting mixed fractions.

Q5: Are there any specific safety precautions I should take when working with these compounds?

A5: Yes. Carbon disulfide, used in the synthesis of the 2-MBO core, is highly flammable and toxic. This reaction should be performed in a well-ventilated fume hood. Many of the organic solvents and reagents are flammable and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate
Reactant 1Reactant 2BaseSolventReaction Time (h)TemperatureYield (%)Reference
This compoundEthyl chloroacetateAnhydrous K₂CO₃Acetone5-10RefluxNot specified[1]
This compoundEthyl chloroacetateNot specifiedEthanol6-8RefluxNot specified[2]
Table 2: Reaction Conditions for the Synthesis of this compound Schiff's Base Derivatives
Starting HydrazideAldehyde/KetoneCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2-(benzo[d]oxazol-2-ylthio)acetohydrazideSubstituted benzaldehydesGlacial Acetic AcidEthanol3-5Reflux (90)60-81[1]
2-(benzo[d]oxazol-2-ylthio)acetohydrazideSubstituted isatinsGlacial Acetic AcidEthanol3-5Reflux (90)71-83[1]
2-(benzo[d]oxazol-2-ylthio)acetohydrazideAromatic aldehydesGlacial Acetic AcidMethanol5-6Reflux58-88[2]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Combine 2-aminophenol (e.g., 10.91g), potassium hydroxide (e.g., 5.65g), and water (e.g., 15 ml) in a round-bottom flask.[2]

  • Add 95% ethanol (e.g., 100 ml) and carbon disulfide (e.g., 6.19ml).[2]

  • Reflux the mixture for 3 to 4 hours.[2]

  • After reflux, add activated charcoal and reflux for an additional 10 minutes.[2]

  • Filter the hot solution.

  • To the filtrate, add warm water and acidify with 5% glacial acetic acid with vigorous stirring.[2]

  • Cool the mixture to allow for crystallization.

  • Collect the crystals by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate
  • Dissolve this compound (1 equivalent) and anhydrous potassium carbonate (1 equivalent) in dry acetone.[1]

  • To this stirred solution, add ethyl chloroacetate (1.1 equivalents).[1]

  • Reflux the reaction mixture for 5-10 hours, monitoring the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be used in the next step or purified further if necessary.

Protocol 3: Synthesis of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide
  • Mix ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (1 equivalent) with hydrazine hydrate (5 equivalents).[1]

  • Gently heat the mixture on a water bath for about 10 minutes.[1]

  • Add ethanol and reflux the mixture for 6-10 hours.[1]

  • Upon completion, cool the reaction mixture.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.[1]

Protocol 4: General Procedure for the Synthesis of Schiff Base Derivatives
  • Dissolve 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (1 equivalent) and the desired aromatic aldehyde or ketone (1 equivalent) in ethanol.[1]

  • Add a few drops of glacial acetic acid as a catalyst.[1]

  • Reflux the mixture for 3-10 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture. The product may precipitate upon cooling.

  • If precipitation does not occur, the solvent can be partially evaporated, or the mixture can be poured into cold water.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 2-MBO Derivatives cluster_analysis Analysis 2-Aminophenol 2-Aminophenol This compound This compound 2-Aminophenol->this compound CS2, KOH, EtOH S-Substituted Ester S-Substituted Ester This compound->S-Substituted Ester Alkyl/Acyl Halide, Base Hydrazide Hydrazide S-Substituted Ester->Hydrazide Hydrazine Hydrate Schiff Base Schiff Base Hydrazide->Schiff Base Aldehyde/Ketone, AcOH Purification Purification Schiff Base->Purification Recrystallization/ Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS

Caption: A generalized experimental workflow for the synthesis of this compound Schiff base derivatives.

Troubleshooting Logic

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low Yield or Impure Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (T, t) start->check_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected optimize_conditions Optimize T and t, Monitor with TLC check_conditions->optimize_conditions Suboptimal check_catalyst Check Catalyst Activity/Amount check_conditions->check_catalyst Conditions OK optimize_purification Optimize Purification (Solvent, Method) check_catalyst->optimize_purification Catalyst OK

Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound derivatives.

Signaling Pathway Inhibition

signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_cell_cycle Cell Cycle Regulator cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes MBO_derivative 2-MBO Derivative EGFR EGFR MBO_derivative->EGFR inhibits HER2 HER2 MBO_derivative->HER2 inhibits VEGFR2 VEGFR2 MBO_derivative->VEGFR2 inhibits CDK2 CDK2 MBO_derivative->CDK2 inhibits Apoptosis Apoptosis MBO_derivative->Apoptosis CellCycleArrest Cell Cycle Arrest MBO_derivative->CellCycleArrest Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt HER2->Ras_MAPK HER2->PI3K_Akt VEGFR2->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation Jak_STAT Jak/STAT Pathway Jak_STAT->Proliferation

Caption: Inhibition of key signaling pathways by certain this compound derivatives, leading to anticancer effects.[1]

References

overcoming solubility issues with 2-Mercaptobenzoxazole in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 2-Mercaptobenzoxazole (MBO) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (MBO)?

A1: this compound is a crystalline solid that is slightly soluble in water.[1][2] It exhibits better solubility in organic solvents. Qualitative assessments indicate it is freely soluble in methanol and alcohol, and slightly soluble in ether and ethanol.[3] Due to its limited aqueous solubility, careful consideration of solvent selection and dissolution techniques is crucial for successful experimental outcomes.

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: Precipitation in aqueous buffers is a common issue with MBO due to its hydrophobic nature. Here are the initial troubleshooting steps:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance the solubility of MBO. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for preparing stock solutions of poorly soluble compounds for biological assays.[3]

  • Heating and Sonication: Gently warming the solution can help dissolve the compound. Additionally, sonication can aid in breaking down particle agglomerates and improve dissolution.[4]

Q3: How can I prepare a stock solution of MBO for in vitro cell-based assays?

A3: For cell-based assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.

  • Solvent Selection: 100% Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds like MBO.[5]

  • Dissolution: Weigh the desired amount of MBO and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.

  • Dilution: When preparing the working solution, add the MBO stock solution dropwise to the pre-warmed cell culture medium while gently swirling. This helps to avoid "solvent shock," where the rapid change in polarity causes the compound to precipitate.[5] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low enough to not affect the cells (typically ≤ 0.5%).

Q4: I observed precipitation in my cell culture medium after adding the MBO stock solution. What could be the cause and how can I fix it?

A4: Precipitation in cell culture media upon the addition of a compound stock solution can be due to several factors:

  • Exceeding Solubility Limit: The final concentration of MBO in the media may be above its solubility limit.

  • Solvent Shock: Rapidly adding the concentrated organic stock solution to the aqueous media can cause the compound to crash out of solution.[5]

  • Interaction with Media Components: MBO might interact with components in the complex cell culture medium, such as proteins in fetal bovine serum (FBS), leading to precipitation.[6]

  • Temperature and pH Shifts: Changes in temperature or pH upon adding the stock solution can affect solubility.

Troubleshooting Strategies:

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of MBO.

  • Optimize Dilution: Prepare a lower concentration stock solution. When diluting, add the stock to the media slowly and with gentle agitation.[5]

  • Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions.

Troubleshooting Guide: MBO Precipitation

This guide provides a systematic approach to addressing precipitation issues with this compound.

Problem Possible Cause Suggested Solution
Precipitate forms when dissolving MBO in an aqueous buffer. The intrinsic aqueous solubility of MBO is low.1. Attempt to adjust the pH of the buffer. 2. Use a small percentage of a co-solvent like DMSO or ethanol. 3. Gently heat the solution while stirring. 4. Use sonication to aid dissolution.[4]
A cloudy or hazy solution appears after adding MBO stock to cell culture media. The final concentration of MBO exceeds its solubility in the media.1. Reduce the final working concentration of MBO. 2. Increase the percentage of serum in the media if your experimental design allows. 3. Consider using a different basal medium.
Precipitate forms immediately upon adding the MBO stock solution to the media. "Solvent shock" due to rapid dilution of the organic stock in the aqueous media.[5]1. Add the stock solution dropwise to the media while gently vortexing or swirling. 2. Prepare an intermediate dilution of the stock solution in media before making the final dilution.
Precipitate appears over time in the incubator. The compound is not stable in the solution at 37°C, or the pH of the media is changing due to cellular metabolism.1. Perform a stability test of MBO in the media over the time course of your experiment. 2. Ensure the media is well-buffered.

Quantitative Solubility Data

Solubility of 2-Mercaptobenzothiazole in Various Solvents

SolventTemperature (°C)Solubility (mg/L)pH
Water24120Not Specified
WaterNot Specified515
WaterNot Specified1187
WaterNot Specified9009

This data is for 2-Mercaptobenzothiazole and should be used as an estimation for this compound.[7]

Experimental Protocols

Protocol for Determining an Approximate Solubility Limit

This protocol provides a general method for estimating the solubility of MBO in a chosen solvent.

Materials:

  • This compound (MBO)

  • Selected solvent (e.g., DMSO, ethanol, aqueous buffer)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, known amount of MBO (e.g., 2 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the solvent (e.g., 100 µL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube for 5-10 minutes.

  • Visually inspect the solution for any remaining solid particles.

  • If the solid has completely dissolved, add another known amount of MBO and repeat steps 3-5.

  • If the solid has not dissolved, add another measured volume of the solvent and repeat steps 3-5.

  • Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Calculate the approximate solubility based on the total amount of MBO dissolved in the final volume of the solvent.

Protocol for Preparing a Stock Solution for Cellular Assays

Materials:

  • This compound (MBO)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of MBO in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube until the MBO is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but ensure the compound is stable at this temperature.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

Derivatives of this compound have been shown to exhibit inhibitory activity against several protein kinases involved in cancer progression, including EGFR, HER2, VEGFR2, and CDK2. Understanding these pathways is crucial for designing experiments and interpreting results.

Logical Workflow for Addressing Solubility Issues

G start Start: MBO Solubility Issue check_organic Is an organic solvent permissible? start->check_organic use_dmso Prepare a concentrated stock solution in DMSO. check_organic->use_dmso Yes check_aqueous Is an aqueous system required? check_organic->check_aqueous No end Proceed with Experiment use_dmso->end ph_adjust Attempt pH adjustment. check_aqueous->ph_adjust Yes co_solvent Use a minimal amount of a water-miscible co-solvent. ph_adjust->co_solvent precipitation Precipitation still occurs? co_solvent->precipitation lower_conc Lower the final concentration of MBO. precipitation->lower_conc Yes precipitation->end No surfactant Consider adding a non-ionic surfactant (e.g., Pluronic F-68). lower_conc->surfactant surfactant->end

Caption: Decision workflow for addressing MBO solubility.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[8][9][10][11][12] Inhibition of EGFR is a key strategy in cancer therapy.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MBO This compound (or its derivatives) MBO->EGFR

Caption: Simplified EGFR signaling pathway with potential MBO inhibition.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family. Its overexpression is linked to aggressive breast cancer. HER2 can form heterodimers with other EGFR family members, leading to the activation of similar downstream pathways like PI3K/AKT and MAPK.[13][14][15][16][17]

HER2_Pathway HER2 HER2 PI3K PI3K HER2->PI3K MAPK_Pathway MAPK Pathway HER2->MAPK_Pathway HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival/ Proliferation AKT->Cell_Survival MAPK_Pathway->Cell_Survival MBO This compound (or its derivatives) MBO->HER2

Caption: Simplified HER2 signaling pathway with potential MBO inhibition.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, crucial processes for tumor growth.[18][19][20][21][22]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis MBO This compound (or its derivatives) MBO->VEGFR2

Caption: Simplified VEGFR2 signaling pathway with potential MBO inhibition.

CDK2 and the Cell Cycle

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. It forms complexes with cyclins E and A, which then phosphorylate target proteins to promote DNA replication and cell cycle progression.[23][24][25][26][27] Dysregulation of CDK2 activity is a hallmark of cancer.

CDK2_Cell_Cycle CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb pRb CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Entry S Phase Entry E2F->S_Phase_Entry MBO This compound (or its derivatives) MBO->CDK2

Caption: Simplified role of CDK2 in the G1/S cell cycle transition.

References

Technical Support Center: Purification of 2-Mercaptobenzoxazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Mercaptobenzoxazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound and its derivatives?

A1: The most common and effective methods for purifying crude this compound and its derivatives are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as 2-aminophenol and carbon disulfide, side products from incomplete cyclization, and polymeric byproducts.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound and its derivatives can be effectively determined by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.[2][3][4] Spectroscopic methods like NMR and IR spectroscopy are used to confirm the structure of the purified compound.[2][5]

Q4: What is a good starting solvent for the recrystallization of this compound?

A4: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and many of its derivatives.[2][4] Other potential solvents include boiling water and solvent mixtures like toluene/isopropanol or toluene/hexane.[1][5]

Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.

Issue Possible Cause Solution
Compound does not dissolve, even with heating. The chosen solvent is inappropriate for your compound.- Select a more suitable solvent. For this compound, ethanol is a good starting point.[2][4]- Consider a solvent mixture. A "good" solvent can be used to dissolve the compound, followed by the addition of a "poor" solvent (anti-solvent) to induce precipitation.[6]
"Oiling out" occurs (product separates as a liquid). - The solution is supersaturated, and the compound is precipitating too quickly above its melting point.- Significant impurities are depressing the melting point of the compound.[1]- Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow for slower cooling.[1][7]- Perform a preliminary purification step like a rapid filtration through a silica gel plug or an acid-base extraction before recrystallization.[1]
No crystals form upon cooling. - The solution is not saturated.- The solution is supersaturated and requires nucleation to begin crystallization.[1]- Evaporate some of the solvent to increase the concentration and then cool again.[1][7]- Scratch the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound.[7]- Cool the solution in an ice bath to further decrease solubility.[1]
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- The product has notable solubility in the cold solvent.[1]- Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.[1]- Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[1]
Acid-Base Extraction

This technique leverages the acidic nature of the mercapto group in this compound to separate it from non-acidic impurities.

Issue Possible Cause Solution
Incomplete extraction of the product into the aqueous basic layer. - The aqueous base is not strong enough or is too dilute.- Insufficient mixing of the organic and aqueous layers.- Use a more concentrated solution of a strong base, such as 1-2 M sodium hydroxide.- Shake the separatory funnel vigorously for a sufficient amount of time to ensure complete partitioning between the layers.[8]
Formation of an emulsion at the interface of the layers. Vigorous shaking can sometimes lead to the formation of a stable emulsion.- Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low recovery of the product after acidification. - Incomplete precipitation of the product.- The product has some solubility in the acidic aqueous solution.- Ensure the aqueous layer is sufficiently acidic (pH < 2) by checking with pH paper. Cooling the solution in an ice bath can also maximize precipitation.[1]- After precipitation, perform a back-extraction of the aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1][9]

Quantitative Data Summary

Table 1: Purification of this compound and Derivatives by Recrystallization

CompoundRecrystallization SolventYield (%)Melting Point (°C)Reference
This compoundEthanol-192-193[10]
6-Chloro-2-mercaptobenzoxazole-96223-224[10]
Benzoxazole-2-yl-mercapto-formic acidBoiling Water--[5]
Ethyl-2-(benzo[d]oxazol-2-ylthio) acetateEthanol--[2]
Sodium salt of this compoundAnhydrous Ethyl Alcohol95298-300[5]

Note: Yields are often reported for the synthesis step including purification and may not solely reflect the efficiency of the recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of this compound, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution and combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 2 M hydrochloric acid (HCl), while stirring until the solution becomes acidic (test with pH paper). This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound. Further purification by recrystallization may be performed if necessary.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product solvent Add Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cooling Slow Cooling impurities_removed->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Experimental workflow for purification by recrystallization.

experimental_workflow_acid_base_extraction crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude->add_base shake Shake and Separate Layers add_base->shake organic_layer Organic Layer (Neutral Impurities) shake->organic_layer Separate aqueous_layer Aqueous Layer (Deprotonated Product) shake->aqueous_layer Separate add_acid Acidify Aqueous Layer (e.g., HCl) aqueous_layer->add_acid precipitate Precipitation of Product add_acid->precipitate filter_wash Filter and Wash precipitate->filter_wash pure_product Pure Product filter_wash->pure_product

Caption: Experimental workflow for acid-base extraction.

logical_relationship_troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_acid_base Acid-Base Extraction Troubleshooting start Purification Problem recrystallization Recrystallization Issue start->recrystallization acid_base Acid-Base Extraction Issue start->acid_base no_dissolve No Dissolution recrystallization->no_dissolve oiling_out Oiling Out recrystallization->oiling_out no_crystals No Crystals recrystallization->no_crystals low_yield_rec Low Yield recrystallization->low_yield_rec incomplete_extraction Incomplete Extraction acid_base->incomplete_extraction emulsion Emulsion Formation acid_base->emulsion low_yield_ab Low Yield acid_base->low_yield_ab

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: 2-Mercaptobenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in 2-Mercaptobenzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most frequently cited method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, typically in a solvent like ethanol.[1][2] This method is well-established and can produce yields of around 80-86%.[2] Another high-yielding approach involves reacting the sodium salt of this compound, which can achieve yields as high as 95%.[3]

Q2: What are the critical reaction parameters to optimize for improved yield?

A2: The key parameters to optimize are reaction temperature, reaction time, and the stoichiometry of the reactants. The temperature can significantly influence the reaction rate and the formation of byproducts, with a typical range being 50 to 120°C.[4][5] Reaction time needs to be sufficient for the reaction to go to completion.[5] The molar ratio of carbon disulfide to 2-aminophenol is also crucial; a slight excess of carbon disulfide may be beneficial.[5]

Q3: My reaction is resulting in a high amount of impurities. What are the likely causes and solutions?

A3: Impurity formation can be caused by several factors. At elevated temperatures, polymerization of starting materials or the product can occur.[5] To mitigate this, try running the reaction at a lower temperature for a longer duration. Oxidative side reactions are another common issue.[5] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of these byproducts.[5] Finally, ensure the purity of your starting materials, as contaminants can lead to unwanted side reactions.

Q4: How can I improve the reaction rate?

A4: The reaction rate is highly dependent on temperature. Increasing the reaction temperature can significantly shorten the reaction time. For instance, carrying out the synthesis at 150°C can lead to very short reaction times, although this may come at the cost of reduced product quality.[4] A temperature range of 100-120°C often provides a good balance between reaction speed and product purity.[4]

Q5: Are there safer alternatives to using carbon disulfide?

A5: Yes, alternative reagents can be used. One documented method uses tetramethylthiuram disulfide (TMTD) in the presence of potassium carbonate in DMF, which achieved an 80% yield.[6] Another approach involves using alkali metal alkylxanthates, such as potassium ethyl xanthate, which can be prepared in the reaction mixture from an alkali, a lower alkanol, and carbon disulfide, or used directly.[2][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Inactive Starting Materials: The 2-aminophenol may have degraded or oxidized.1a. Ensure the purity of 2-aminophenol through techniques like melting point determination or NMR. 1b. Use freshly opened or properly stored reagents.
2. Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.2a. Systematically increase the reaction temperature in increments, monitoring the progress by Thin Layer Chromatography (TLC). A range of 50-120°C is recommended.[4] 2b. Extend the reaction time. Some protocols suggest refluxing for 3-4 hours, while others may require up to 12 hours depending on the reagents.[1][6]
3. Incorrect Stoichiometry: The molar ratio of reactants, particularly the sulfur source, may be off.3a. Experiment with a slight excess (1.1 to 1.5 equivalents) of carbon disulfide or the corresponding xanthate to drive the reaction forward.[5]
Formation of Side Products / Impurities 1. Polymerization: High reaction temperatures can cause starting materials or the product to polymerize.[5]1a. Attempt the reaction at a lower temperature for a longer duration.[5] 1b. Ensure efficient stirring to prevent localized overheating.
2. Oxidative Side Reactions: Exposure to air can cause oxidation of the thiol group or other sensitive functionalities.2a. Perform the entire reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[5]
3. Incomplete Reaction: The presence of unreacted starting materials indicates the reaction has not gone to completion.3a. Refer to solutions for "Low or No Product Yield," focusing on optimizing reaction time and temperature. 3b. Ensure the base used (e.g., KOH) is sufficiently strong and present in the correct stoichiometric amount to facilitate the reaction.[1]
Difficulty in Product Isolation / Purification 1. Product Precipitation Issues: The product may not crystallize properly from the reaction mixture.1a. After the reaction, cool the mixture and acidify with an acid like acetic acid or sulfuric acid to precipitate the this compound.[1][4] 1b. If the product remains oily, try adding ice-cold water or using a different recrystallization solvent like ethanol.[1]
2. Co-precipitation of Impurities: Impurities may precipitate along with the desired product.2a. Recrystallize the crude product from a suitable solvent, such as ethanol, to improve purity.[2] 2b. If impurities persist, column chromatography may be necessary for purification.[6]

Data on Synthesis Conditions and Yield

MethodReagentsSolventTemperatureTimeYield (%)Reference
Method 1 2-aminophenol, Carbon Disulfide, Potassium Hydroxide95% EthanolReflux3-4 hoursNot specified[1]
Method 2 o-phenylenediamine (for analogue), Potassium Ethyl Xanthate95% Ethanol / WaterReflux3 hours80% (for MBO)[2]
Method 3 2-Aminophenol, Tetramethylthiuram Disulfide (TMTD), K₂CO₃DMF120°C~12 hours80%[6]
Method 4 5-chloro-2-aminophenol, Sodium Trithiocarbonate, NaOHAqueousReflux3 hoursNot specified[4]
Method 5 6-chlorobenzoxazolone, NaOH, Carbon DisulfideWater (initially)130-135°C (Sulfhydrylation)15-30 sec (Sulfhydrylation)High[7]

Experimental Protocols

Protocol 1: Synthesis via Carbon Disulfide and Potassium Hydroxide[1]
  • Combine 10.91g of 2-aminophenol, 5.65g of potassium hydroxide, and 15 ml of water in a 250ml round-bottom flask.

  • Add 100 ml of 95% ethanol and 6.19ml of carbon disulfide to the mixture.

  • Heat the mixture to reflux and maintain for 3 to 4 hours.

  • After reflux, cautiously add activated charcoal and continue to reflux for an additional 10 minutes.

  • Filter the hot solution.

  • Heat the filtrate to 70-80°C and add 100ml of warm water, followed by 5% glacial acetic acid, while stirring rapidly.

  • The product will precipitate as crystals. Refrigerate the mixture for 3 hours to ensure complete crystallization.

  • Filter the product, dry it, and recrystallize from ethanol.

Protocol 2: Synthesis via Potassium Ethyl Xanthate[2]

This protocol is adapted from the synthesis of 2-mercaptobenzimidazole, with the authors noting it is suitable for this compound with an 80% yield.

  • In a 1-liter flask, prepare a mixture of 0.3 mole of 2-aminophenol, 0.33 mole of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.

  • Heat the mixture under reflux for 3 hours.

  • Add 12 g of Norit (activated charcoal) cautiously and reflux for another 10 minutes.

  • Filter the hot mixture to remove the Norit.

  • Heat the filtrate to 60-70°C and add 300 ml of warm tap water (60-70°C).

  • With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water.

  • Glistening white crystals of the product will separate. Place the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the product on a Büchner funnel and dry overnight at 40°C.

Visualized Workflows

SynthesisWorkflow General Synthesis Workflow for this compound cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_purification Purification Aminophenol 2-Aminophenol Mixing Mix Reactants Aminophenol->Mixing SulfurSource Sulfur Source (CS₂, Xanthate, TMTD) SulfurSource->Mixing Base Base (KOH, K₂CO₃) Base->Mixing Solvent Solvent (Ethanol, DMF) Solvent->Mixing Heating Heat / Reflux (50-120°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool & Acidify Monitoring->Quenching Isolation Filter Precipitate Quenching->Isolation Drying Dry Crude Product Isolation->Drying Recrystallization Recrystallize (e.g., from Ethanol) Drying->Recrystallization FinalProduct Pure 2-MBO Recrystallization->FinalProduct

Caption: General synthesis workflow for this compound.

TroubleshootingTree Troubleshooting Guide for Low Yield Issues Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity is OK CheckPurity->PurityOK Yes PurityBad Purity is Low CheckPurity->PurityBad No CheckConditions Review Reaction Conditions (Temp, Time) PurityOK->CheckConditions PurifyReagents Purify or Replace Reagents PurityBad->PurifyReagents ConditionsOK Conditions Seem Optimal CheckConditions->ConditionsOK Yes ConditionsBad Conditions Suboptimal CheckConditions->ConditionsBad No CheckStoichiometry Verify Stoichiometry ConditionsOK->CheckStoichiometry OptimizeConditions Increase Temp/Time; Monitor by TLC ConditionsBad->OptimizeConditions StoichiometryBad Incorrect Ratios CheckStoichiometry->StoichiometryBad No ConsiderAtmosphere Reaction performed under inert gas? CheckStoichiometry->ConsiderAtmosphere Yes AdjustStoichiometry Adjust Molar Ratios (e.g., slight excess of CS₂) StoichiometryBad->AdjustStoichiometry AtmosphereNo No ConsiderAtmosphere->AtmosphereNo No AtmosphereYes Yes ConsiderAtmosphere->AtmosphereYes Yes UseInert Repeat under N₂ or Ar to prevent oxidation AtmosphereNo->UseInert

Caption: Decision tree for troubleshooting low yield problems.

References

stability of 2-Mercaptobenzoxazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Mercaptobenzoxazole (MBO). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing MBO by providing comprehensive information on its stability in various solvents, along with troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is generally stable under normal laboratory conditions.[1][2] For optimal stability, it should be stored in a cool, dark, and dry place, away from strong oxidizing agents.[1][2] Theoretical studies suggest that the thione tautomer of MBO is more stable than the thiol form in both vacuum and aqueous environments.[3]

Q2: How does the solvent choice impact the stability of this compound?

The stability of this compound can be influenced by the solvent system. While specific kinetic data is limited in publicly available literature, general principles of chemical stability suggest that protic solvents (e.g., water, ethanol) may facilitate degradation pathways such as hydrolysis, especially under non-neutral pH conditions. Aprotic solvents (e.g., acetonitrile, DMSO) are generally considered more inert, but the stability can still be affected by dissolved gases (like oxygen), light, and temperature. For a related compound, 2-mercaptobenzothiazole (MBT), photodegradation has been observed in both aqueous and organic solvents, leading to the formation of dimeric products.[4][5] This suggests that this compound may also be susceptible to photodegradation in various solvents.

Q3: What are the known degradation pathways for this compound?

Specific degradation pathways for this compound are not extensively documented in readily available literature. However, based on its chemical structure and studies of analogous compounds like 2-mercaptobenzothiazole, potential degradation pathways include:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (mercaptobenzoxazole disulfide).[2]

  • Photodegradation: Exposure to UV light can induce dimerization.[4][5] A study on the photodegradation of MBO in an aqueous solution using a ZnO/HAP nanocomposite demonstrated its susceptibility to degradation under UV irradiation.[1]

  • Hydrolysis: The benzoxazole ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening. Studies on 2-phenylbenzoxazole have shown that hydrolysis can occur, leading to the formation of amide and eventually amine and carboxylic acid products.[6]

Q4: How can I monitor the stability of my this compound solution?

The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8] A suitable HPLC method should be able to separate the intact this compound from any potential degradation products. The peak area of the this compound can be monitored over time under specific storage conditions to determine the rate of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected precipitation in the solution. The solubility limit of this compound in the chosen solvent may have been exceeded, or the temperature of the solution has decreased.Gently warm the solution while stirring. If precipitation persists, consider using a co-solvent or a different solvent with higher solubility for this compound.
Change in the color of the solution over time. This could indicate degradation of the compound, possibly due to oxidation or photodegradation.Store the solution protected from light and in an inert atmosphere (e.g., by purging with nitrogen or argon). Prepare fresh solutions for critical experiments.
Appearance of new peaks in the HPLC chromatogram. This is a strong indication of degradation. The new peaks represent degradation products.To identify the cause, conduct a forced degradation study by exposing the solution to controlled stress conditions (heat, light, acid, base, oxidation) and analyzing the samples by HPLC or LC-MS.[9][10]
Decreased potency or activity of the compound in bioassays. The compound may have degraded in the assay medium or during storage.Prepare fresh solutions of this compound before each experiment. If using DMSO stock solutions, be aware that the presence of water can affect long-term stability.[11][12]

Stability Data Summary

Solvent Solvent Type Reported/Expected Stability Potential Degradation Pathways References
WaterPolar ProticLow to moderate; pH-dependent. Susceptible to photodegradation.Hydrolysis, Photodegradation[1][6]
MethanolPolar ProticModerate; potential for solvolysis and photodegradation.Solvolysis, Photodegradation[13]
EthanolPolar ProticModerate; potential for solvolysis and photodegradation. Used for recrystallization, suggesting good stability at elevated temperatures for short periods.Solvolysis, Photodegradation[13][14]
AcetonitrilePolar AproticGenerally good stability.Photodegradation[4][5]
DMSOPolar AproticGenerally good for short-term storage. Long-term stability can be affected by water content and freeze-thaw cycles.Oxidation (if air is present), Hydrolysis (if wet)[11][12][15]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

  • Sample Analysis: At specified time points, withdraw an aliquot from each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[7][8]

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate or formate). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (around 294 nm).[1]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare solutions of unstressed and stressed (from Protocol 1) this compound.

  • Inject the solutions into the HPLC system.

  • Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis RingOpened Ring-Opened Products Acid->RingOpened Hydrolysis Base Basic Hydrolysis Base->RingOpened Hydrolysis Oxidation Oxidative Degradation Dimer Disulfide Dimer Oxidation->Dimer Oxidation Thermal Thermal Degradation Other Other Degradants Thermal->Other Decomposition Photo Photolytic Degradation Photo->Dimer Dimerization MBO This compound (MBO)

Caption: Potential degradation pathways of this compound.

G start Start: Prepare MBO Solution stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC/LC-MS sample->analyze data Calculate % Degradation Identify Degradation Products analyze->data end End: Assess Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

avoiding side reactions in the synthesis of 2-Mercaptobenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Mercaptobenzoxazole and its derivatives. Our aim is to help you mitigate side reactions and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of this compound

Question: I am getting a very low yield, or no desired product at all, in my synthesis of this compound from 2-aminophenol and carbon disulfide. What could be the problem?

Answer:

Low or no yield in this reaction can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Purity of Starting Materials:

    • 2-Aminophenol: This starting material is susceptible to oxidation, which can result in the formation of colored impurities and reduce its reactivity. Ensure you are using high-purity 2-aminophenol. If it appears discolored (dark brown or black), it may need to be purified by recrystallization or sublimation before use.

    • Carbon Disulfide: While less common, impurities in carbon disulfide can also affect the reaction. Use a freshly opened bottle or a properly stored one.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. Insufficient base will result in incomplete reaction, while a large excess can sometimes promote side reactions. Ensure the base is fully dissolved.

    • Solvent: Ethanol is a common solvent for this reaction. Ensure you are using the correct grade and that it is sufficiently dry, as water content can influence the reaction.

    • Temperature and Reaction Time: The reaction typically requires heating (reflux). Ensure the reaction mixture reaches and maintains the appropriate temperature for a sufficient duration (typically 3-4 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure:

    • Acidification: After the reaction, the product is typically precipitated by acidifying the reaction mixture with an acid like acetic acid or hydrochloric acid. Ensure the pH is sufficiently acidic to fully precipitate the this compound.

    • Product Isolation: Incomplete precipitation or loss of product during filtration can significantly lower the yield. Ensure the mixture is cooled adequately to maximize crystallization before filtering.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, making the purification of this compound difficult. What are the common side products and how can I avoid them?

Answer:

Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture. Here are some common side products and strategies to minimize their formation:

  • Benzoxazolone: This is a common byproduct that can form if the reaction conditions favor the attack of the hydroxyl group of 2-aminophenol on an intermediate, followed by the loss of H₂S instead of cyclization with the thiol group.

    • Prevention:

      • Control Temperature: Avoid excessively high temperatures, as this can promote the formation of benzoxazolone.

      • Optimize Base Concentration: A carefully controlled amount of base can favor the desired reaction pathway.

  • Diarylthioureas: These can form from the reaction of 2-aminophenol with an isothiocyanate intermediate, which can be generated in situ.

    • Prevention:

      • Stoichiometry: Use a slight excess of carbon disulfide to ensure the complete conversion of 2-aminophenol to the dithiocarbamate intermediate, minimizing the chance for side reactions.

  • Polymeric Materials: Under harsh conditions, starting materials and intermediates can polymerize, leading to a tarry, intractable reaction mixture.

    • Prevention:

      • Maintain Moderate Temperatures: Avoid overheating the reaction.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative polymerization.

Below is a diagram illustrating the main reaction pathway and potential side reactions.

Side_Reactions 2-Aminophenol 2-Aminophenol Dithiocarbamate Intermediate Dithiocarbamate Intermediate 2-Aminophenol->Dithiocarbamate Intermediate + Carbon Disulfide + Base Diarylthiourea (Byproduct) Diarylthiourea (Byproduct) 2-Aminophenol->Diarylthiourea (Byproduct) + Isothiocyanate Intermediate (Side Reaction) Carbon Disulfide Carbon Disulfide This compound This compound Dithiocarbamate Intermediate->this compound Cyclization (Desired Pathway) Benzoxazolone (Byproduct) Benzoxazolone (Byproduct) Dithiocarbamate Intermediate->Benzoxazolone (Byproduct) Alternative Cyclization (Side Reaction) Polymeric Material (Byproduct) Polymeric Material (Byproduct) Dithiocarbamate Intermediate->Polymeric Material (Byproduct) Polymerization (Side Reaction)

Reaction pathways in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction?

A1: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] Spot the reaction mixture on a TLC plate alongside your starting material (2-aminophenol). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.

Q2: What is the best way to purify the crude this compound?

A2: Recrystallization is the most common and effective method for purifying crude this compound.[1] Ethanol is a good solvent for recrystallization. Dissolve the crude product in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals. If the product is still impure after one recrystallization, a second recrystallization may be necessary. Column chromatography can also be used for purification if recrystallization is not effective.

Q3: My final product is a different color than expected. What does this mean?

A3: Pure this compound is typically a light-colored solid. A darker color, such as brown or black, usually indicates the presence of impurities, which may have arisen from the oxidation of the starting material or the formation of polymeric byproducts. Further purification, as described in Q2, is recommended.

Q4: Can I use a different base for the synthesis?

A4: While potassium hydroxide and sodium hydroxide are the most commonly used bases, other bases like sodium carbonate or triethylamine can also be used. However, the reaction conditions, such as temperature and reaction time, may need to be re-optimized for a different base. It is recommended to consult the literature for specific protocols when using an alternative base.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound, based on literature data. This can help you in optimizing your own experimental setup.

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-AminophenolKOHEthanolReflux3-4Not specified[1]
2-AminophenolKOHEthanolReflux380-86--INVALID-LINK--
5-chloro-2-aminophenolNaOHWater95-100397--INVALID-LINK--

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound.

Synthesis of this compound [1]

Materials:

  • 2-Aminophenol (10.91 g, 0.1 mol)

  • Carbon disulfide (6.19 mL, 0.1 mol)

  • Potassium hydroxide (5.65 g, 0.1 mol)

  • Ethanol (95%, 100 mL)

  • Water (15 mL)

  • Activated charcoal

  • Glacial acetic acid (5%)

Procedure:

  • In a 250 mL round-bottom flask, combine 2-aminophenol, carbon disulfide, potassium hydroxide, and water in 100 mL of 95% ethanol.

  • Reflux the mixture for 3 to 4 hours.

  • After refluxing, cautiously add a small amount of activated charcoal and reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 70-80 °C and then add 100 mL of warm water.

  • With rapid stirring, add 5% glacial acetic acid until the product precipitates out as crystals.

  • Refrigerate the mixture for 3 hours to allow for complete crystallization.

  • Filter the product, wash it with water, and dry it.

  • Recrystallize the dried product from ethanol to obtain pure this compound.

The following workflow diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Reactants Reflux Reflux Combine Reactants->Reflux Charcoal Treatment Charcoal Treatment Reflux->Charcoal Treatment Hot Filtration Hot Filtration Charcoal Treatment->Hot Filtration Precipitation Precipitation Hot Filtration->Precipitation Filtration and Drying Filtration and Drying Precipitation->Filtration and Drying Recrystallization Recrystallization Filtration and Drying->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Workflow for this compound synthesis.

This technical support center is intended to be a living document and will be updated as new information and techniques become available. We encourage users to provide feedback and share their experiences to help us improve this resource.

References

Technical Support Center: Characterization of 2-Mercaptobenzoxazole (2-MBO) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Mercaptobenzoxazole (2-MBO) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound (2-MBO) compounds?

The characterization of 2-MBO compounds is primarily complicated by two factors:

  • Thione-Thiol Tautomerism: 2-MBO exists in a dynamic equilibrium between two tautomeric forms: a thione form and a thiol form. This can lead to the presence of multiple species in solution, complicating spectroscopic analysis.[1][2]

  • Chemical Stability: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide derivatives, particularly during storage or under certain experimental conditions.[3] The stability of derivatives can also be pH-dependent.[4]

Q2: Which tautomeric form of 2-MBO is more stable?

Theoretical calculations and experimental observations indicate that the thione tautomer is generally the more stable and dominant form in both the gas phase and in aqueous or methanol solutions.[1][2]

Q3: What are the standard analytical techniques for characterizing 2-MBO derivatives?

The structural elucidation and purity assessment of 2-MBO compounds are typically performed using a combination of spectroscopic and chromatographic methods, including:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)[5][6][7]

  • Mass Spectrometry (MS)[5][6]

  • High-Performance Liquid Chromatography (HPLC)[8]

  • Elemental Analysis[5][7]

Q4: How can I improve the stability of my 2-MBO samples during bioanalysis?

Analyte instability can occur at any stage, from sample collection to final analysis.[4] To mitigate degradation, consider the following:

  • pH Adjustment: Adding acids (e.g., formic, acetic) or buffers can shift the pH away from ranges where the compound is unstable.[4]

  • Use of Reducing Agents: For issues related to disulfide bond formation from the thiol group, adding reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the compound in its reduced state.[4]

  • Control Temperature and Light: Store samples at low temperatures and protect them from light to minimize degradation.[4]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H-NMR spectrum shows very broad signals, or more signals than I expect for my compound. What is the cause? A: This is a common issue when analyzing 2-MBO derivatives and can be attributed to several factors:

  • Tautomeric Equilibrium: The presence of both thione and thiol tautomers in the NMR solvent will result in two different sets of signals.[9]

  • E/Z Diastereomers: For derivatives containing double bonds, such as Schiff bases, both E and Z diastereomers may be present, leading to a duplication of signals.[5] The ratio of these isomers can often be determined by comparing the integration of corresponding peaks.[5][10]

  • Proton Exchange: The N-H proton of the thione or S-H proton of the thiol can exchange with residual water in the NMR solvent (e.g., DMSO-d6), causing the peak to broaden.[11] Its chemical shift can also be highly variable (δ 12.0 - 14.0 ppm).[11]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Q: The chemical shifts for my aromatic protons appear as a complex multiplet. How can I assign them? A: The four protons on the benzoxazole ring system often present as a complex multiplet between 7.0 and 8.0 ppm.[11] To resolve these, consider using 2D-NMR techniques like COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons to their attached carbons.

Mass Spectrometry (MS)

Q: I am having trouble identifying the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. Why might this be? A: The molecular ion of some heterocyclic compounds can be energetically unstable and may not survive the ionization process, leading to its absence or very low intensity in the spectrum.[12] This is especially true with hard ionization techniques like Electron Impact (EI).

  • Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI), which is less likely to cause in-source fragmentation.[13]

Q: What are the typical fragmentation patterns for 2-MBO derivatives in MS? A: Fragmentation is key to structural elucidation and is highly dependent on the compound's specific structure.[13] However, some common patterns for substituted benzoxazoles include:

  • Loss of Carbon Monoxide (CO): A fragment corresponding to the loss of 28 Da.[14]

  • Loss of Water (H₂O): If a carboxylic acid is present, a loss of 18 Da from the protonated molecular ion is common.[14]

  • Decarboxylation (CO₂): In negative ion mode, carboxylic acid derivatives frequently lose 44 Da.[14]

  • Cleavage of Substituent Bonds: The bond connecting a substituent to the benzoxazole core is a common point of cleavage.

High-Performance Liquid Chromatography (HPLC)

Q: I am observing poor peak shape (e.g., tailing, fronting) and resolution for my 2-MBO compound. How can I optimize my method? A: Poor chromatography can often be resolved by adjusting the mobile phase or stationary phase.

  • Mobile Phase: A common starting point for 2-MBO analysis is a mixture of acetonitrile and water with an acidic modifier.[8] If using a mass spectrometer, formic acid is preferred; otherwise, phosphoric acid can be used.[8] Adjusting the gradient and the acid concentration can significantly improve peak shape.

  • Stationary Phase: A standard C18 reverse-phase column is typically effective.[8][15] For compounds that exhibit tailing due to interaction with residual silanols on the silica support, using a column with low silanol activity may be beneficial.[8]

Q: My analyte appears to be degrading during the HPLC run, leading to inconsistent results. What can I do? A: On-column degradation can be a sign of analyte instability under the analytical conditions.

  • pH Control: The stability of 2-MBO and its analogues can be pH-sensitive.[3] Ensure your mobile phase is buffered or sufficiently acidified (e.g., with 0.1% formic acid) to maintain a consistent and stabilizing pH environment.

  • Sample Freshness: Prepare samples freshly and analyze them promptly. If degradation is rapid, consider using an autosampler with temperature control to keep samples cool before injection.

Data Presentation: Quantitative Summaries

For ease of comparison, typical spectroscopic and chromatographic data for 2-MBO derivatives are summarized below. Note that exact values will vary based on the specific molecular structure and experimental conditions.

Table 1: Representative ¹H-NMR Chemical Shifts (ppm) for 2-MBO Derivatives in DMSO-d6

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Benzoxazole)7.31 - 7.89mComplex multiplet pattern for the four ring protons.[5][16]
N-H (Thione/Thiol)11.87 - 13.44bsBroad singlet, highly variable and may exchange.[5][11]
-S-CH₂-4.30 - 4.85sSinglet for the methylene protons adjacent to the sulfur.[5]
Aldehyde/Imine (=CH-)8.09 - 8.30sSinglet for the imine proton in Schiff base derivatives.[5]

Table 2: Representative ¹³C-NMR Chemical Shifts (ppm) for 2-MBO Derivatives in DMSO-d6

Carbon TypeChemical Shift (δ, ppm)Notes
C=S or C-S (Thione/Thiol)~161 - 169Carbon of the benzoxazole nucleus attached to sulfur.[6]
Aromatic (Benzoxazole)~110 - 152Includes carbons in the fused benzene ring.[5][6]
-S-CH₂-~34 - 41Methylene carbon adjacent to the sulfur atom.[5][6]
C=O (Amide/Ester)~168 - 174Carbonyl carbon in acetohydrazide or ester derivatives.[5][6]
C=N (Imine)~143 - 165Imine carbon in Schiff base derivatives.[5][6]

Table 3: Common HPLC Starting Conditions for 2-MBO Analysis

ParameterConditionReference
ColumnReverse-phase C18[8][15]
Mobile Phase AWater with 0.1% Formic Acid or Phosphoric Acid[8]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[8]
DetectionUV (e.g., 320 nm) or Mass Spectrometry[15]
ModeGradient Elution[8]

Experimental Protocols

Protocol 1: General Synthesis of a 2-(Benzoxazol-2-ylthio)acetohydrazide Derivative

This three-step protocol is a common pathway for creating libraries of 2-MBO derivatives for screening.[5][6][17]

  • Step 1: Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate.

    • Dissolve this compound (1 eq.) and anhydrous potassium carbonate (1 eq.) in acetone.[5]

    • Add ethyl chloroacetate (1.1 eq.) to the stirred solution.[5]

    • Reflux the mixture for 5-10 hours, monitoring the reaction by TLC.[5]

    • After cooling, filter the mixture and evaporate the solvent under reduced pressure to obtain the ethyl ester product.[5]

  • Step 2: Synthesis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide.

    • Dissolve the ethyl ester product from Step 1 (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 6-10 hours.[5]

    • Cool the reaction mixture. The hydrazide product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried.[17]

  • Step 3: Synthesis of Schiff Base Derivatives.

    • Dissolve the acetohydrazide product from Step 2 (1 eq.) and a selected aromatic aldehyde (1 eq.) in ethanol.[7]

    • Add a few drops of glacial acetic acid as a catalyst.[7][17]

    • Reflux the mixture for 3-6 hours.[5][17]

    • Upon cooling, the Schiff base product typically precipitates and can be isolated by filtration and recrystallized from a suitable solvent like ethanol.

Protocol 2: HPLC-MS/MS Characterization

This protocol provides a general framework for the characterization of a synthesized 2-MBO derivative.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards within the desired concentration range.

  • Chromatographic Conditions:

    • Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer with an ESI source.[14]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[14]

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[14]

    • Gradient Program: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) to elute the compound, hold, and then re-equilibrate at the starting conditions.[14]

    • Flow Rate: 0.3 - 0.5 mL/min.[14]

    • Injection Volume: 1 - 5 µL.[14]

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI, run in both positive and negative modes to determine the most sensitive polarity.

    • Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-1000) to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.

    • Product Ion Scan (MS2): Select the molecular ion as the precursor and fragment it using collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural confirmation.

Visualizations: Workflows and Pathways

Tautomerism Thione Thione Form (More Stable) Thiol Thiol Form Thione->Thiol Tautomerization

Caption: Thione-thiol tautomeric equilibrium in this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution HPLC HPLC Separation Dissolution->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (MS/MS) HPLC->MS LC-MS Purity Purity Assessment (HPLC Peak Area) HPLC->Purity Structure Structural Elucidation (NMR, MS Fragmentation) MS->Structure NMR->Structure Confirmation Final Structure Confirmation Purity->Confirmation Structure->Confirmation

Caption: General analytical workflow for the characterization of 2-MBO compounds.

NMR_Troubleshooting Start Unexpected NMR Spectrum (Broad or Extra Peaks) Q1 Are there broad signals, especially >10 ppm? Start->Q1 A1_Yes Likely N-H/S-H proton exchange. Consider D₂O exchange experiment to confirm. Q1->A1_Yes Yes Q2 Are signals duplicated throughout the spectrum? Q1->Q2 No A2_Yes Presence of tautomers or E/Z diastereomers. Integrate to find ratio. Q2->A2_Yes Yes A2_No Check for impurities from synthesis or residual solvent. Q2->A2_No No

Caption: Decision tree for troubleshooting common NMR spectral issues.

References

Validation & Comparative

Validating the Antimicrobial Potential of 2-Mercaptobenzoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 2-Mercaptobenzoxazole and its derivatives have garnered significant attention within the scientific community. These heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including promising antibacterial and antifungal properties.[1][2] This guide provides an objective comparison of the antimicrobial performance of various this compound derivatives against standard antibiotics, supported by experimental data and detailed methodologies, to aid in ongoing research and drug discovery efforts.

Comparative Antimicrobial Activity

The antimicrobial efficacy of synthesized this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the quantitative data from various studies, presenting Zone of Inhibition and Minimum Inhibitory Concentration (MIC) values to facilitate a clear comparison with standard antimicrobial agents.

Antibacterial Activity: Zone of Inhibition (mm)

The agar well diffusion or cup-plate method is a widely used technique to assess the antimicrobial activity of a compound. The diameter of the zone where microbial growth is inhibited is measured in millimeters.

CompoundConcentrationS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeS. paratyphiStandard Drug
Derivative Series 1 50µg/ml-EffectiveEffective-EffectiveEffectiveStreptomycin
Compound IVa50µg/ml-----EffectiveStreptomycin
Compound IVb50µg/ml----SignificantSignificantStreptomycin
Compound IVc50µg/ml-Effective----Streptomycin
Compound IVd50µg/ml--Effective---Streptomycin
Derivative Series 2 500 µg/mL---Effective--Ciprofloxacin
Compound 3a500 µg/mL---More Active--Ciprofloxacin
Compound 4b500 µg/mLActive-----Ciprofloxacin

Data compiled from multiple sources.[1][3] Note that direct comparison between different studies may be limited by variations in experimental conditions.

Antifungal Activity: Zone of Inhibition (mm)
CompoundConcentrationC. albicansStandard Drug
Derivative Series 2 500 µg/mLFluconazole
Compound 3a500 µg/mLMore ActiveFluconazole
Compound 3b500 µg/mLActiveFluconazole
Compound 3c500 µg/mLActiveFluconazole

Data from a study evaluating newly synthesized this compound hydrazide derivatives.[3]

Minimum Inhibitory Concentration (MIC) in µg/mL

MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is often determined using a broth dilution method.

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Derivative ZS6 < 7.81< 7.81< 7.81< 7.81-
Derivative ZS1 ----< Miconazole
Streptomycin 43---

Data from studies evaluating novel this compound derivatives.[4][5] The MIC values for some compounds were found to be lower than the standard drug, indicating high potency.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Workflow)

A common synthetic route involves a multi-step process starting from 2-aminophenol.[1]

  • Preparation of Benzo[d]oxazole-2-thiol (I): 2-Aminophenol is refluxed with carbon disulfide in the presence of a base like potassium hydroxide in an ethanol solution.[1][6]

  • Esterification (II): The resulting thiol (I) is treated with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in a solvent like dry acetone with a base such as potassium carbonate to yield the corresponding ester.[1][3]

  • Hydrazide Formation (III): The ester (II) is then reacted with hydrazine hydrate to form the acetohydrazide derivative.[1][7]

  • Schiff Base Formation (IVa-d): Finally, the acetohydrazide (III) is treated with various substituted aromatic aldehydes in the presence of glacial acetic acid to produce the final Schiff base derivatives.[1]

G cluster_synthesis General Synthesis Workflow 2-Aminophenol 2-Aminophenol Benzo[d]oxazole-2-thiol (I) Benzo[d]oxazole-2-thiol (I) 2-Aminophenol->Benzo[d]oxazole-2-thiol (I) Carbon Disulfide Carbon Disulfide Carbon Disulfide->Benzo[d]oxazole-2-thiol (I) Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Benzo[d]oxazole-2-thiol (I) Ester Derivative (II) Ester Derivative (II) Benzo[d]oxazole-2-thiol (I)->Ester Derivative (II) Ethyl Haloacetate Ethyl Haloacetate Ethyl Haloacetate->Ester Derivative (II) Acetohydrazide (III) Acetohydrazide (III) Ester Derivative (II)->Acetohydrazide (III) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Acetohydrazide (III) Schiff Base Derivatives (IV) Schiff Base Derivatives (IV) Acetohydrazide (III)->Schiff Base Derivatives (IV) Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Schiff Base Derivatives (IV)

Caption: General synthetic pathway for this compound Schiff's base derivatives.

Antimicrobial Susceptibility Testing

1. Agar Well/Cup-Plate Diffusion Method:

  • Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plates.

  • Well/Cup Creation: Wells or "cups" are aseptically created in the agar.

  • Compound Application: A specific concentration of the test compound (e.g., 50µg/ml or 500µg/ml) dissolved in a suitable solvent (like DMSO) is added to the wells.[1][3]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for up to five days for fungi.[3]

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

  • Controls: A standard antibiotic (e.g., Streptomycin, Ciprofloxacin) is used as a positive control, and the solvent (e.g., DMSO) alone serves as a negative control.[1][4]

2. Broth Dilution Method (for MIC Determination):

  • Serial Dilutions: A series of dilutions of the test compounds are prepared in a liquid growth medium in test tubes or microtiter plates.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions.

  • Observation: The tubes or wells are visually inspected for turbidity (growth).

  • MIC Determination: The lowest concentration of the compound at which there is no visible growth is recorded as the Minimum Inhibitory Concentration (MIC).[4]

G cluster_workflow Antimicrobial Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Test Compound Solution Test Compound Solution Compound Application Compound Application Test Compound Solution->Compound Application Agar Plates / Broth Tubes Agar Plates / Broth Tubes Agar Plates / Broth Tubes->Inoculation Inoculation->Compound Application Incubation Incubation Compound Application->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition Determine MIC Determine MIC Incubation->Determine MIC

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Potential Mechanism of Action

While the exact antimicrobial mechanisms of many this compound derivatives are still under investigation, some studies suggest potential targets. One computational study performed docking of synthesized compounds with the enzyme dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids in microorganisms. Inhibition of this enzyme can disrupt these essential pathways, leading to cell death.

G cluster_pathway Potential Antimicrobial Mechanism 2-MBO Derivative 2-MBO Derivative DHFR Enzyme DHFR Enzyme 2-MBO Derivative->DHFR Enzyme Inhibition Tetrahydrofolate Tetrahydrofolate DHFR Enzyme->Tetrahydrofolate Product Dihydrofolate Dihydrofolate Dihydrofolate->DHFR Enzyme Substrate Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic Acid Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate->Amino Acid Synthesis Microbial Growth Inhibition Microbial Growth Inhibition Nucleic Acid Synthesis->Microbial Growth Inhibition Amino Acid Synthesis->Microbial Growth Inhibition

Caption: Proposed inhibition of DHFR by this compound derivatives.

Conclusion

The presented data underscore the potential of this compound derivatives as a promising scaffold for the development of novel antimicrobial agents.[1] Several synthesized compounds have demonstrated significant activity against a variety of bacterial and fungal pathogens, in some cases exceeding the efficacy of standard antibiotics.[1][5] The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential and address the pressing global challenge of antimicrobial resistance.

References

A Comparative Guide: 2-Mercaptobenzoxazole vs. 2-mercaptobenzothiazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-Mercaptobenzoxazole (MBO) and 2-mercaptobenzothiazole (MBT), focusing on their application for mild steel in acidic environments. The information presented is collated from experimental data found in peer-reviewed scientific literature.

Executive Summary

Both this compound (MBO) and 2-mercaptobenzothiazole (MBT) are effective corrosion inhibitors for mild steel in 1M hydrochloric acid. They function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. Experimental data suggests that under similar conditions, 2-mercaptobenzothiazole (MBT) generally exhibits a higher inhibition efficiency compared to this compound (MBO). The presence of a sulfur atom in the thiazole ring of MBT, in place of the oxygen atom in the oxazole ring of MBO, is believed to contribute to its superior performance.

Quantitative Performance Data

The following tables summarize the corrosion inhibition performance of MBO and MBT on mild steel in 1M HCl, based on data extracted from independent studies.

Table 1: Comparison of Inhibition Efficiency from Potentiodynamic Polarization Data

InhibitorConcentration (mM)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Reference
Blank-1054-[1]
This compound (MBO) 0.1240.577.2[1]
0.5168.784.0[1]
1.0115.989.0[1]
5.063.294.0[1]
Blank-556-[2]
2-mercaptobenzothiazole (MBT) 0.17586.5[2]
0.54591.9[2]
1.03294.2[2]
5.01896.8[2]

Table 2: Comparison of Inhibition Efficiency from Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (%)Reference
Blank-45.1-[1]
This compound (MBO) 0.1153.370.6[1]
0.5237.480.9[1]
1.0385.288.3[1]
5.0714.393.7[1]
Blank-61-[3]
2-mercaptobenzothiazole (MBT) 0.148587.4[3]
0.572591.6[3]
1.098693.8[3]
5.0165896.3[3]

Table 3: Comparison of Inhibition Efficiency from Weight Loss Measurements at 20°C

InhibitorConcentration (ppm)Corrosion Rate (mg/cm²h)Inhibition Efficiency (%)Reference
Blank-1.02-[4]
2-mercaptobenzothiazole (MBT) 1000.15385.00[4]
2000.08291.96[4]
4000.03496.69[4]

Note: Direct weight loss data for MBO under the same conditions was not available in the searched literature.

Experimental Protocols

The data presented above was obtained using the following standard electrochemical and weight loss techniques:

Potentiodynamic Polarization
  • Working Electrode: Mild steel specimens were polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • Test Solution: 1M Hydrochloric acid, with and without various concentrations of the inhibitor.

  • Three-Electrode System: A saturated calomel electrode (SCE) was used as the reference electrode and a platinum foil as the counter electrode.

  • Procedure: The working electrode was immersed in the test solution for a stabilization period (typically 30-60 minutes) to attain a stable open circuit potential (OCP). The potentiodynamic polarization curves were then recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: The corrosion current density (Icorr) was determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) was calculated using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] * 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Solution Setup: The same three-electrode system and solutions as in the potentiodynamic polarization measurements were used.

  • Procedure: After reaching a stable OCP, a small amplitude AC signal (typically 10 mV) was applied over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: The impedance data was plotted as Nyquist and Bode plots. The charge transfer resistance (Rct) was determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (IE%) was calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Weight Loss Method
  • Specimen Preparation: Pre-weighed mild steel coupons were immersed in 1M HCl with and without different concentrations of the inhibitor.

  • Procedure: The coupons were kept in the solutions for a specified period (e.g., 12 hours) at a constant temperature.

  • Data Analysis: After the immersion period, the coupons were removed, cleaned, dried, and re-weighed. The weight loss was used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the formula: IE% = [(W(blank) - W(inh)) / W(blank)] * 100 where W(blank) and W(inh) are the weight losses in the absence and presence of the inhibitor, respectively.

Visualizing the Comparison

G cluster_inhibitors Corrosion Inhibitors cluster_evaluation Performance Evaluation cluster_results Comparative Analysis MBO This compound (MBO) Exp_Setup Experimental Setup (Mild Steel in 1M HCl) MBO->Exp_Setup MBT 2-mercaptobenzothiazole (MBT) MBT->Exp_Setup Potentiodynamic Potentiodynamic Polarization Exp_Setup->Potentiodynamic EIS Electrochemical Impedance Spectroscopy (EIS) Exp_Setup->EIS Weight_Loss Weight Loss Measurement Exp_Setup->Weight_Loss Data_Tables Quantitative Data Tables - Inhibition Efficiency - Corrosion Rate - Rct Values Potentiodynamic->Data_Tables EIS->Data_Tables Weight_Loss->Data_Tables Conclusion Conclusion: MBT shows higher inhibition efficiency than MBO Data_Tables->Conclusion

Caption: Logical workflow for the comparative evaluation of MBO and MBT.

Mechanism of Action

Both MBO and MBT inhibit corrosion by adsorbing onto the mild steel surface. Their molecular structures contain heteroatoms (Nitrogen, Oxygen, and/or Sulfur) with lone pairs of electrons and aromatic rings with π-electrons, which facilitate their adsorption. The protective film formed acts as a barrier, isolating the metal from the corrosive acidic medium.

The superior performance of MBT can be attributed to the presence of the sulfur atom in the thiazole ring. Sulfur is known to have a strong affinity for metal surfaces, leading to a more stable and compact adsorbed layer compared to the oxygen-containing MBO. This stronger adsorption translates to a more effective barrier against corrosion.

Conclusion

Based on the available experimental data, 2-mercaptobenzothiazole (MBT) is a more effective corrosion inhibitor for mild steel in 1M HCl than this compound (MBO). This is evidenced by its ability to achieve higher inhibition efficiencies at similar concentrations in both electrochemical and weight loss studies. The enhanced performance of MBT is likely due to the stronger interaction of the sulfur atom in its structure with the steel surface, leading to the formation of a more robust protective film. Researchers and professionals selecting a corrosion inhibitor for similar applications should consider the superior performance of MBT.

References

A Comparative Guide to 2-Mercaptobenzoxazole and Other Heterocyclic Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and asset preservation, corrosion remains a persistent challenge, necessitating the development and application of effective corrosion inhibitors. Among the various classes of inhibitors, heterocyclic compounds have garnered significant attention due to their ability to form protective films on metal surfaces. This guide provides an objective comparison of the corrosion inhibition performance of 2-Mercaptobenzoxazole (MBO) against other prominent heterocyclic inhibitors, supported by experimental data.

Mechanism of Action: A Shared Strategy

Heterocyclic corrosion inhibitors, including this compound (MBO), 2-Mercaptobenzimidazole (MBI), Benzotriazole (BTA), and Tolyltriazole (TTA), function primarily by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the inhibitor molecules and the charged metal surface, and chemisorption, which entails the formation of coordinate bonds between the heteroatoms (such as nitrogen, sulfur, and oxygen) in the inhibitor's structure and the d-orbitals of the metal atoms.[1][2] The presence of lone pair electrons on these heteroatoms and the π-electrons in the aromatic rings are crucial for the effectiveness of these compounds as corrosion inhibitors.[1]

Performance Comparison: this compound vs. 2-Mercaptobenzimidazole

A direct comparative study on the corrosion inhibition of mild steel in a 1M hydrochloric acid solution reveals differences in the performance of MBO and its structural analogue, 2-Mercaptobenzimidazole (MBI). Both compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]

The key distinction in their molecular structure lies in the heteroatom within the five-membered ring: an oxygen atom in MBO and a nitrogen atom in MBI. Experimental results indicate that MBI exhibits a higher inhibition efficiency compared to MBO under identical conditions.[3] This enhanced performance of MBI is attributed to the greater electron-donating ability of the pyrrole-like nitrogen atom compared to the oxygen atom, which facilitates a stronger adsorption onto the steel surface.[3]

Below is a summary of the electrochemical data obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1M HCl with MBO and MBI
InhibitorConcentration (mol/L)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank--4851056-
MBO1 x 10⁻³-46811888.8
MBI1 x 10⁻³-4526893.6

Data sourced from a comparative study on mild steel in 1M HCl.[3]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1M HCl with MBO and MBI
InhibitorConcentration (mol/L)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank-45120-
MBO1 x 10⁻³4804590.6
MBI1 x 10⁻³8503294.7

Data sourced from a comparative study on mild steel in 1M HCl.[3]

Performance of Other Notable Heterocyclic Inhibitors

Benzotriazole (BTA) is a widely recognized and effective corrosion inhibitor, especially for copper and its alloys.[4] It forms a protective polymeric film on the copper surface.[4] Studies on steel have also shown BTA to be an effective inhibitor.[5]

Tolyltriazole (TTA) , a derivative of BTA, is often considered a superior corrosion inhibitor to BTA, particularly in more demanding environments.[4][6] The presence of a methyl group on the benzene ring in TTA enhances its hydrophobicity and can lead to a more stable and protective film on the metal surface.[7][8] Comparative studies on copper have shown TTA to have better thermal stability and chlorine resistance than BTA.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the performance of corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Metal specimens (coupons) of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The weighed coupons are suspended in the corrosive solution, both with and without the inhibitor, for a specified period under controlled temperature and agitation.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical solutions that remove the corrosion products without affecting the underlying metal.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are then calculated using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open-circuit potential (OCP).

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate.

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      • Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

  • Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.

  • Stabilization: The working electrode is stabilized at the OCP in the test solution.

  • Impedance Measurement: A small amplitude AC voltage signal is applied to the working electrode over a wide range of frequencies. The resulting AC current response is measured.

  • Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.

  • Analysis: The data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). The R_ct value is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

      • Where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizing Corrosion Inhibition Mechanisms

The following diagrams illustrate the general mechanism of corrosion inhibition by heterocyclic compounds and the typical workflow for evaluating their performance.

Corrosion_Inhibition_Mechanism cluster_process Corrosion Process cluster_inhibition Inhibition Process Metal Metal Surface Protective_Film Adsorbed Protective Film Corrosion_Products Corrosion Products (Metal Ions) Metal->Corrosion_Products Corrodes into Corrosive_Medium Corrosive Medium (e.g., Acid, Saltwater) Corrosive_Medium->Metal Attacks Inhibitor Heterocyclic Inhibitor (e.g., 2-MBO) Inhibitor->Metal Adsorbs onto Protective_Film->Corrosive_Medium Blocks

Caption: General mechanism of corrosion inhibition by heterocyclic compounds.

Experimental_Workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis A Metal Specimen Preparation D Weight Loss Measurement A->D E Potentiodynamic Polarization (PDP) A->E F Electrochemical Impedance Spectroscopy (EIS) A->F B Corrosive Solution Preparation B->D B->E B->F C Inhibitor Solution Preparation C->D C->E C->F G Calculate Corrosion Rate & Inhibition Efficiency D->G H Determine Corrosion Kinetics & Mechanism E->H I Model Protective Film Properties F->I J Performance Comparison G->J H->J I->J

Caption: Workflow for evaluating corrosion inhibitor performance.

References

spectroscopic analysis and comparison of 2-Mercaptobenzoxazole and 2-mercaptobenzothiazole.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-Mercaptobenzoxazole (MBO) and 2-mercaptobenzothiazole (MBT), two heterocyclic compounds of significant interest in medicinal and materials chemistry. This guide provides a comparative analysis of their spectral data obtained through Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate reproducible research and informed decision-making in drug design and material science applications.

Introduction

This compound (MBO) and 2-mercaptobenzothiazole (MBT) are bicyclic heterocyclic compounds that share a common benzofused ring system but differ in the heteroatom at position 1 of the five-membered ring (oxygen in MBO and sulfur in MBT). This seemingly minor structural variance leads to notable differences in their electronic and vibrational properties, which can be effectively probed using various spectroscopic techniques. Understanding these differences is crucial for their application in diverse fields, including as corrosion inhibitors, vulcanization accelerators, and as scaffolds in the development of novel therapeutic agents.[1][2][3] This guide presents a side-by-side spectroscopic comparison of MBO and MBT to highlight their unique spectral fingerprints.

Spectroscopic Data Comparison

The quantitative spectroscopic data for this compound and 2-mercaptobenzothiazole are summarized in the tables below for easy comparison. These values represent key absorption and resonance peaks that are characteristic of each molecule.

Table 1: FT-IR Spectral Data (cm⁻¹) of this compound vs. 2-Mercaptobenzothiazole
Functional GroupThis compound (MBO)2-Mercaptobenzothiazole (MBT)Reference
N-H Stretching~3454~3344[4][5]
C-H Aromatic Stretching~3037~3025[4][5]
C=N Stretching~1618~1630[4][5]
C-S Stretching~1140~690[4][5]
C-O-C Stretching~1250-[4]
Table 2: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
ProtonThis compound (MBO)2-Mercaptobenzothiazole (MBT)Reference
Aromatic Protons7.10-7.70 (m)7.27-7.70 (m)[6]
N-H Proton~10.85 (s)~13.77 (s)[6]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
CarbonThis compound (MBO)2-Mercaptobenzothiazole (MBT)Reference
C=S~173~190.3[4]
Aromatic Carbons110.18-150.04112.9-141.7[4]
C=N~165Not explicitly stated in the same source[4]
Table 4: UV-Vis Spectral Data (λmax, nm)
SolventThis compound (MBO)2-Mercaptobenzothiazole (MBT)Reference
MethanolNot explicitly stated235, 320[7]
Aqueous SolutionNot explicitly stated~313 (pH dependent)[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended to serve as a guide for obtaining reproducible and high-quality spectral data for MBO, MBT, and related heterocyclic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid samples to identify characteristic functional groups.

Method: KBr Pellet Transmission

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample (MBO or MBT) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be a fine, homogenous powder.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of the compounds in solution to identify chromophores and determine their absorption maxima.

Method: Solution-Phase Measurement

  • Solvent Selection:

    • Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Methanol, ethanol, and acetonitrile are common choices.

  • Sample Preparation:

    • Prepare a stock solution of the sample (MBO or MBT) of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Scan the wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and environment of the protons and carbons in the molecules.

Method: Solution-State NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (MBO or MBT) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and relaxation delay.

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Visualized Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and a logical comparison of the two molecules.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Pure Sample (MBO or MBT) FTIR_Prep Grind with KBr Sample->FTIR_Prep Solid UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep Solution NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep Solution FTIR FT-IR Spectroscopy FTIR_Prep->FTIR UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis NMR NMR Spectroscopy NMR_Prep->NMR FTIR_Data Identify Functional Groups FTIR->FTIR_Data UV_Data Determine λmax UV_Vis->UV_Data NMR_Data Assign Chemical Shifts NMR->NMR_Data Comparison Comparative Analysis FTIR_Data->Comparison UV_Data->Comparison NMR_Data->Comparison

Caption: Experimental workflow for the spectroscopic analysis of MBO and MBT.

Structural_Spectroscopic_Comparison cluster_shared Shared Features MBO This compound (MBO) Heteroatom: Oxygen Key FT-IR (cm⁻¹): C-O-C ~1250 Key ¹³C NMR (ppm): C=S ~173 Shared_Structure Benzofused Ring System MBO->Shared_Structure shares Shared_Spectra Aromatic C-H, N-H, C=N vibrations MBO->Shared_Spectra exhibits MBT 2-Mercaptobenzothiazole (MBT) Heteroatom: Sulfur Key FT-IR (cm⁻¹): C-S ~690 Key ¹³C NMR (ppm): C=S ~190.3 MBT->Shared_Structure shares MBT->Shared_Spectra exhibits

Caption: Logical comparison of this compound and 2-Mercaptobenzothiazole.

Conclusion

The spectroscopic analysis of this compound and 2-mercaptobenzothiazole reveals distinct spectral features that can be directly attributed to their structural differences, primarily the presence of an oxygen versus a sulfur atom in the heterocyclic ring. In the FT-IR spectra, the characteristic C-O-C stretching vibration in MBO is absent in MBT, which instead shows a C-S stretching band at a lower wavenumber. The ¹³C NMR spectra show a significant downfield shift for the thiocarbonyl (C=S) carbon in MBT compared to MBO, reflecting the different electronic environments. These spectroscopic distinctions are invaluable for the unambiguous identification of these compounds and for understanding their structure-property relationships in various applications. The provided experimental protocols offer a standardized approach for researchers to obtain reliable and comparable data.

References

A Comparative Analysis of the Biological Activities of 2-Mercaptobenzoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Mercaptobenzoxazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from various studies to offer a comprehensive resource supported by experimental data.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data on the biological activities of various this compound analogs.

Table 1: Anticancer Activity of this compound Analogs (IC₅₀ in µM)
Compound IDHepG2 (Liver)MCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)EGFR KinaseHER2 KinaseVEGFR2 KinaseCDK2 KinaseReference
4b 19.3415.689.7218.45----[1][2]
4d 5.423.172.844.66----[1][2]
5d 12.878.436.1510.21----[1]
6b 6.833.642.145.180.2790.2240.5650.886[1][2]
Doxorubicin 4.524.113.874.02----[1]
Sunitinib 5.184.894.534.91----[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. A lower IC₅₀ value indicates higher potency. Compounds 4b, 4d, 5d, and 6b are derivatives of this compound.[1]

Table 2: Antimicrobial Activity of this compound and Related Analogs
Compound TypeAnalog/DerivativeTest OrganismActivity MetricResultReference
This compound Schiff's basesCompound IVbKlebsiella pneumoniaeZone of InhibitionSignificant Activity[3]
This compound Schiff's basesCompound IVbSalmonella paratyphiZone of InhibitionSignificant Activity[3]
This compound Schiff's basesCompound IVcEnterobacter aerogenesZone of InhibitionEffective[3]
This compound Schiff's basesCompound IVcBacillus subtilisZone of InhibitionEffective[3]
This compound Schiff's basesCompound IVdEscherichia coliZone of InhibitionEffective[3]
Table 3: Anti-inflammatory Activity of this compound Analogs
CompoundDoseTime (hours)% Inhibition of EdemaReference
Analog 1--Stronger than Diclofenac Sodium[4]
Analog 2--More active than Diclofenac Sodium[4]
This compound based 1,2,3-triazole (Compound 4)-366.66%[5]
This compound based 1,2,3-triazole (Compound 4)-561.11%[5]
Celecoxib (Reference)-372.22%[5]
Celecoxib (Reference)-565.55%[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effects of this compound analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, MDA-MB-231, HeLa) are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion Method)

Objective: To qualitatively assess the antibacterial activity of this compound analogs.

Principle: This method tests the susceptibility of bacteria to antibiotics or other antimicrobial agents. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting bacterial growth, a clear circular zone of inhibition will appear around the disc.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc where bacterial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of this compound analogs.

Principle: Carrageenan-induced paw edema is a widely used animal model for screening anti-inflammatory drugs. Injection of carrageenan into the rat's paw induces a local, acute inflammatory response characterized by swelling (edema). The ability of a compound to reduce this swelling indicates its potential anti-inflammatory activity.

Procedure:

  • Animal Grouping: Wistar rats are divided into control and test groups.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound analogs.

experimental_workflow_MTT cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add this compound Analogs B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Value H->I signaling_pathway_apoptosis Simplified Caspase-Dependent Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 -> Caspase-8 DISC->Caspase8 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase8->Caspase3 Bid Bid -> tBid Caspase8->Bid Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1) CytochromeC->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->Mitochondrion Amplification Loop signaling_pathway_cox2 Mechanism of COX-2 Inhibition in Inflammation InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Conversion Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediation Mercaptobenzoxazole This compound Analogs Mercaptobenzoxazole->COX2 Inhibition

References

A Comparative Guide to Chromatographic Purity Validation of Synthesized 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chromatographic methods for validating the purity of synthesized 2-Mercaptobenzoxazole (2-MBO), a crucial step in ensuring its quality and suitability for further applications in pharmaceutical and materials science. We present supporting experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound and Purity Validation

This compound (C₇H₅NOS) is a heterocyclic compound with a benzoxazole ring and a thiol group, making it a valuable scaffold in medicinal chemistry for developing agents with antibacterial, antifungal, and anticancer properties.[1] The synthesis of 2-MBO, commonly from 2-aminophenol and carbon disulfide, can result in various impurities, including unreacted starting materials and by-products.[2][3][4] Rigorous purity assessment is therefore essential to guarantee the identity, strength, and safety of the final compound. Chromatographic techniques are powerful tools for separating and quantifying these impurities.[5][6]

Comparison of Chromatographic Methods

The choice of a chromatographic method for purity validation depends on factors such as the required sensitivity, resolution, speed, and available instrumentation. Below is a comparative summary of HPLC, TLC, and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration on a thin layer of adsorbent material driven by a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Primary Use Quantitative analysis of purity and impurity profiling.Qualitative assessment of purity and reaction monitoring.Identification and quantification of volatile impurities.
Stationary Phase Reverse-phase C18 or specialized columns like Newcrom R1.Silica gel G.[2](5% Phenyl)-methylpolysiloxane (e.g., ZB-5-MS).[7]
Mobile Phase Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid).[8]n-Hexane: Ethyl acetate in various combinations.[2]Inert carrier gas (e.g., Helium).[7]
Detection UV Detector (e.g., at 254 nm).UV visualization or iodine chamber.[2]Mass Spectrometer.
Resolution HighLow to ModerateVery High
Sensitivity High (µg/mL to ng/mL range).Moderate (µg range).Very High (pg to fg range).
Analysis Time 10-30 minutes per sample.20-60 minutes per plate (multiple samples).30-60 minutes per sample.
Cost High initial investment and running costs.Low cost.Very high initial investment and running costs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a reverse-phase HPLC method suitable for the quantitative analysis of this compound and its impurities.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent C18 column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Dissolve the synthesized this compound sample in the mobile phase to a concentration similar to the primary standard (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution. The purity of the synthesized 2-MBO is determined by comparing the peak area of the main component to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for qualitative purity assessment.[2]

Materials:

  • Silica gel G TLC plates

  • Developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

  • Capillary tubes for spotting

Reagents:

  • n-Hexane

  • Ethyl acetate

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the reference standard and the synthesized sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, apply small spots of the reference and sample solutions onto the baseline of a TLC plate.

  • Development: Prepare a mobile phase of n-Hexane: Ethyl acetate (e.g., 7:3 v/v) and pour it into the developing chamber. Place the TLC plate in the chamber and allow the solvent front to move up the plate.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the spots under a UV lamp or by placing the plate in an iodine chamber.

  • Analysis: The purity is assessed by comparing the spot of the synthesized sample with the reference standard. The presence of additional spots in the sample lane indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the synthesized 2-MBO.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • ZB-5-MS column (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Synthesized this compound sample

  • Suitable solvent (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized 2-MBO in a volatile solvent like dichloromethane.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Carrier gas flow: 1 mL/min (Helium)

    • Oven temperature program: Start at 80 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 15 min.[7]

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Electron ionization: 70 eV

    • Mass range: 40-400 amu

  • Analysis: Inject the sample into the GC-MS system. The resulting chromatogram will show separated peaks, and the mass spectrum of each peak can be used to identify the compound by comparing it with a spectral library.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_validation Purity Validation cluster_results Results synth Synthesized This compound hplc HPLC Analysis synth->hplc Quantitative tlc TLC Analysis synth->tlc Qualitative gcms GC-MS Analysis synth->gcms Volatile quant Quantitative Purity (e.g., % Area) hplc->quant qual Qualitative Purity (Impurity Spots) tlc->qual volatile Volatile Impurity Identification gcms->volatile

Caption: Experimental workflow for the purity validation of this compound.

method_comparison cluster_criteria Evaluation Criteria cluster_methods Chromatographic Methods sensitivity Sensitivity resolution Resolution cost Cost quantification Quantification hplc HPLC hplc->sensitivity High hplc->resolution High hplc->cost High hplc->quantification Excellent tlc TLC tlc->sensitivity Low tlc->resolution Low tlc->cost Low tlc->quantification Poor gcms GC-MS gcms->sensitivity Very High gcms->resolution Very High gcms->cost Very High gcms->quantification Good

Caption: Logical relationship for comparing chromatographic methods.

References

Comparative Cross-Reactivity of 2-Mercaptobenzoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cross-reactivity of 2-Mercaptobenzoxazole (2-MBO) derivatives is limited in publicly available literature. This guide provides a comparative analysis based on its closest structural analogues, 2-mercaptobenzothiazole (MBT) and its derivatives. The immunological behavior of these sulfur-containing compounds is expected to offer valuable insights into the potential cross-reactivity of their benzoxazole counterparts due to their chemical similarities.

Introduction

This compound (2-MBO) and its derivatives are heterocyclic compounds with a range of applications, including their investigation as potential multi-kinase inhibitors in cancer therapy and as antimicrobial agents.[1][2][3][4][5][6] Given their structural similarity to known haptens, such as 2-mercaptobenzothiazole (MBT) used in the rubber industry, understanding their cross-reactivity potential is crucial for assessing their safety and specificity in biological systems.[7][8] This guide summarizes the available cross-reactivity data for related compounds, details relevant experimental protocols, and illustrates the key signaling pathways involved in the sensitization process.

Data Presentation: Cross-Reactivity and Co-sensitization Rates

The majority of available data on cross-reactivity for mercapto-containing heterocyclic compounds comes from patch testing in the context of allergic contact dermatitis (ACD). The following tables present data from large-scale patch test studies, indicating the rates of positive reactions and co-sensitization between MBT, mercapto mix (a mixture of MBT and its derivatives), and other allergens. This data serves as a surrogate for understanding the potential cross-reactivity of 2-MBO derivatives.

Table 1: Positive Patch Test Reactions to Mercapto Mix (MM) and 2-Mercaptobenzothiazole (MBT)

Study Population (n)Positive to MM (%)Positive to MBT (%)Positive to MM alone (%)Positive to MBT alone (%)Positive to both MM and MBT (%)Data Source
30,8801.081.380.320.620.76Retrospective analysis by the North American Contact Dermatitis Group (1994-2008)[9]
7,1030-4.9 (variable by center)0-2.4 (variable by center)Not ReportedNot ReportedNot ReportedMulticenter study from the International Contact Dermatitis Research Group[10]

Table 2: Co-reactivity of Mercapto Compounds with Other Rubber Allergens

AllergenPopulation (n)Positive to Mercapto Mix (%)Positive to Other Allergen (%)Co-sensitization Rate (%)
Thiuram MixNot SpecifiedNot SpecifiedNot SpecifiedHigh association observed
N-isopropyl-N′-phenyl-p-phenylenediamine (IPPD)Not SpecifiedNot SpecifiedNot SpecifiedHigh association observed

Note: Specific co-sensitization percentages with other allergens are often reported as odds ratios or as being statistically significant associations rather than direct percentages in many studies.

Experimental Protocols

The primary method for assessing the cross-reactivity of haptens like 2-MBO derivatives in the context of skin sensitization is patch testing .

Patch Testing Protocol for Contact Allergens

This protocol is a standardized method used to determine if a specific substance causes an allergic inflammatory reaction on a patient's skin.

  • Allergen Preparation :

    • Potential allergens, such as 2-MBO derivatives, are prepared in a suitable vehicle, typically petrolatum (pet.), at standardized, non-irritating concentrations.[7] For screening, a concentration of 1% to 2% is common for related compounds like MBT.[10]

  • Application :

    • Small quantities of the prepared allergens are applied to specialized patch test chambers, such as Finn Chambers®, which are mounted on adhesive tape.[7]

    • These chambers are then carefully applied to an area of healthy skin, usually the upper back of the patient.[11]

  • Occlusion :

    • The patches are left in place for 48 hours.[7] During this period, the patient is advised to avoid activities that could lead to sweating or displacement of the patches to ensure continuous skin contact with the potential allergen.[7]

  • Reading and Interpretation :

    • The patches are removed after 48 hours, and an initial reading of the skin reactions is performed.[7]

    • A second reading is typically conducted at 72 or 96 hours, and sometimes a later reading at 7 days may be performed to detect delayed reactions.[11]

    • Reactions are graded based on a standardized scale, typically from the International Contact Dermatitis Research Group (ICDRG), which assesses the degree of erythema, induration, papules, and vesicles.[12]

Mandatory Visualization

Signaling Pathway for Hapten-Induced Allergic Contact Dermatitis

The following diagram illustrates the key signaling events that occur during the sensitization phase of allergic contact dermatitis, which is the immunological mechanism relevant to 2-MBO derivatives acting as haptens.

Hapten-Induced Allergic Contact Dermatitis Signaling Pathway Hapten 2-MBO Derivative (Hapten) Protein Skin Protein Hapten->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein KC Keratinocyte Hapten_Protein->KC Stress Signal LC Langerhans Cell (APC) Hapten_Protein->LC Uptake MastCell Mast Cell DAMPs DAMPs (e.g., ATP, Uric Acid) KC->DAMPs Release mLC Mature APC LC->mLC Migration Cytokines1 Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MastCell->Cytokines1 Release NaiveT Naive T-Cell mLC->NaiveT Antigen Presentation (Signal 1) + Co-stimulation (Signal 2) EffectorT Effector T-Cell NaiveT->EffectorT Activation & Proliferation Bloodstream Bloodstream EffectorT->Bloodstream Enter Circulation DAMPs->LC Activation DAMPs->MastCell Activation Cytokines1->LC Activation & Migration SkinRechallenge Skin at Re-exposure Bloodstream->SkinRechallenge

Caption: Signaling pathway of hapten-induced allergic contact dermatitis sensitization.

Experimental Workflow for Patch Testing

The following diagram outlines the typical workflow for conducting a patch test to assess for contact allergy.

Patch_Testing_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_reading Reading & Interpretation Phase cluster_outcome Outcome A Patient Consultation & Allergen Selection B Preparation of Allergen Series in Petrolatum A->B C Application of Patches to Patient's Back B->C D Occlusion for 48 Hours C->D E Patch Removal & First Reading (at 48 hours) D->E F Second Reading (at 72-96 hours) E->F G Optional Third Reading (at 7 days) F->G H Interpretation of Results (ICDRG Scale) F->H G->H I Diagnosis & Patient Counseling H->I

Caption: Workflow diagram for allergic contact dermatitis patch testing.

References

comparing the efficacy of different synthesis methods for 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Mercaptobenzoxazole (2-MBO), a key heterocyclic scaffold, is of paramount importance. This guide provides an objective comparison of various synthetic methodologies for 2-MBO, supported by experimental data from the literature to inform the selection of the most suitable method based on efficacy, reaction conditions, and yield.

Comparison of Synthesis Methods

The synthesis of this compound can be achieved through several routes, each with distinct advantages and disadvantages. The table below summarizes the key quantitative data for the most common methods.

Synthesis MethodKey ReagentsSolventReaction TimeTemperatureYield (%)Purity
Method 1: Carbon Disulfide 2-Aminophenol, Carbon Disulfide, KOHEthanol/Water3–4 hoursRefluxHighGood
Method 2: Alkali Metal Xanthates o-Aminophenol, Alkali AlkylxanthatesNot SpecifiedNot SpecifiedNot SpecifiedGoodGood
Method 3: Tetramethylthiuram Disulfide (TMTD) 2-Aminophenol, TMTD, K₂CO₃DMF~12 hours120 °C~80%Good
Method 4: Sodium Trithiocarbonate 2-Aminophenol, Sodium TrithiocarbonateAqueous>24 hours (50°C) - <1 hour (150°C)50–150 °C90–98%High
Method 5: Microwave-Assisted 2-Amino-4-methylphenol, Aromatic Aldehydes, IodineSolvent-free10 minutes120 °C67–90%Good

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Synthesis from 2-Aminophenol and Carbon Disulfide

This is a widely used and established method for the laboratory-scale synthesis of this compound.

Procedure:

  • In a 250 ml round-bottom flask, combine 10.91 g of 2-aminophenol, 6.19 ml of carbon disulfide, 5.65 g of potassium hydroxide, and 15 ml of water.[1]

  • Add 100 ml of 95% ethanol and reflux the mixture for 3 to 4 hours.[1]

  • After refluxing, cautiously add activated charcoal and reflux for an additional 10 minutes.[1]

  • Filter the hot solution. Heat the filtrate to 70-80°C and add 100 ml of warm water followed by 5% glacial acetic acid with rapid agitation.[1]

  • The product will crystallize upon cooling. Refrigerate for 3 hours to ensure complete crystallization.[1]

  • Filter the crystalline product, dry it, and recrystallize from ethanol to obtain pure this compound.[1]

Method 3: Synthesis using Tetramethylthiuram Disulfide (TMTD)

This method provides an alternative to the use of highly flammable and toxic carbon disulfide.

Procedure:

  • In a dried tube equipped with a magnetic stirring bar and a septum, dissolve 1.0 mmol of 2-aminophenol and 3.0 mmol of potassium carbonate in 3 ml of N,N-dimethylformamide (DMF).[2]

  • Stir the mixture for 5 minutes, and then add 0.6 mmol of tetramethylthiuram disulfide (TMTD).[2]

  • Heat the reaction mixture at 120°C for approximately 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After the starting material is consumed, cool the reaction mixture to room temperature.[2]

  • Quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.[2]

  • Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent under vacuum, and purify the residue by flash column chromatography.[2]

Method 4: Synthesis using Sodium Trithiocarbonate

This method is particularly suitable for large-scale industrial production, avoiding the use of flammable solvents and reagents.

Procedure:

  • Suspend 170.8 g of 84.1% strength 5-chloro-2-aminophenol (as an example for a substituted derivative) in 350 ml of water in a stirred flask equipped with a thermometer and reflux condenser. For the synthesis of the parent this compound, 109.1 g of 2-aminophenol would be used.[3]

  • Heat the suspension to 95° to 100°C.[3]

  • Over a period of 3 hours, meter in a solution of 336.9 g of a 48% strength by weight aqueous sodium trithiocarbonate solution while maintaining the temperature and stirring.[3]

  • After the addition is complete, boil the mixture under reflux for an additional 3 hours.[3]

  • Work up the resulting solution to obtain the product. This method can yield up to 98% of this compound.[3]

Method 5: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time and is considered a green chemistry approach.

Procedure:

  • In a microwave reaction tube, combine the 2-aminophenol derivative (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalyst such as [CholineCl][oxalic acid] (10 mol%).[4]

  • Irradiate the mixture in a microwave reactor at the optimized temperature (e.g., 130°C) for a short duration (e.g., 15 minutes).[4]

  • Monitor the reaction completion using TLC.[4]

  • After completion, pour the reaction mixture into ice-cold water.[4]

  • Filter the crude product and recrystallize from ethanol to obtain the pure 2-aryl benzoxazole derivative. For this compound, the starting materials would be adapted.

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows for the conventional and microwave-assisted synthesis of this compound.

G cluster_0 Conventional Synthesis Workflow Reactants 2-Aminophenol + Sulfur Source (CS₂, Xanthate, TMTD, etc.) Solvent Solvent Addition (e.g., Ethanol, DMF) Reactants->Solvent Reaction Heating / Reflux (Hours) Solvent->Reaction Workup Work-up (Precipitation, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Conventional Synthesis Workflow for this compound.

G cluster_1 Microwave-Assisted Synthesis Workflow MW_Reactants 2-Aminophenol Derivative + Reagent (e.g., Aldehyde) MW_Catalyst Catalyst Addition (Optional, Solvent-free) MW_Reactants->MW_Catalyst MW_Reaction Microwave Irradiation (Minutes) MW_Catalyst->MW_Reaction MW_Workup Work-up (Precipitation) MW_Reaction->MW_Workup MW_Purification Purification (Recrystallization) MW_Workup->MW_Purification MW_Product Benzoxazole Derivative MW_Purification->MW_Product

Caption: Microwave-Assisted Synthesis Workflow for Benzoxazole Derivatives.

References

A Comparative Analysis of 2-Mercaptobenzoxazole and 2-Mercaptobenzimidazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 2-Mercaptobenzoxazole (MBO) and 2-mercaptobenzimidazole (MBI), with a focus on their comparative performance as corrosion inhibitors and potential as scaffolds for therapeutic agents.

Introduction

This compound (MBO) and 2-mercaptobenzimidazole (MBI) are heterocyclic compounds that share a common benzazole core structure but differ in the heteroatom at position 3 of the five-membered ring—oxygen in MBO and nitrogen in MBI. This seemingly subtle structural difference imparts distinct physicochemical properties and, consequently, divergent performance in various applications. Both compounds are recognized for their utility as corrosion inhibitors and as versatile starting materials for the synthesis of biologically active molecules. This guide provides a comprehensive comparison of MBO and MBI, summarizing key experimental data and outlining relevant protocols to inform research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of MBO and MBI are summarized in the table below. The higher melting point and lower water solubility of MBI compared to MBO can be attributed to the presence of the nitrogen atom, which allows for stronger intermolecular hydrogen bonding.

PropertyThis compound (MBO)2-Mercaptobenzimidazole (MBI)
Molecular Formula C₇H₅NOSC₇H₆N₂S
Molecular Weight 151.19 g/mol [1][2]150.20 g/mol [3][4][5]
Appearance Tan to light yellow powder[1]White to light yellow crystalline powder[3][6]
Melting Point 192-195 °C[1][7]300-304 °C[4][8]
pKa Not explicitly found10.24 ± 0.10[3][8]
Water Solubility Slightly soluble[7]<0.1 g/100 mL at 23.5 °C[3][6][8]

Synthesis

The synthesis of MBO and MBI typically involves the cyclization of a disubstituted benzene precursor. A general comparative workflow is illustrated below.

G Comparative Synthesis Workflow cluster_mbo This compound (MBO) Synthesis cluster_mbi 2-Mercaptobenzimidazole (MBI) Synthesis aminophenol 2-Aminophenol reflux_mbo Reflux in Ethanol aminophenol->reflux_mbo cs2_mbo Carbon Disulfide (CS2) cs2_mbo->reflux_mbo koh_mbo Potassium Hydroxide (KOH) koh_mbo->reflux_mbo mbo_product This compound acidification_mbo Acidification (e.g., Acetic Acid) reflux_mbo->acidification_mbo acidification_mbo->mbo_product phenylenediamine o-Phenylenediamine reflux_mbi Reflux in Ethanol phenylenediamine->reflux_mbi cs2_mbi Carbon Disulfide (CS2) cs2_mbi->reflux_mbi koh_mbi Potassium Hydroxide (KOH) koh_mbi->reflux_mbi mbi_product 2-Mercaptobenzimidazole acidification_mbi Acidification (e.g., Acetic Acid) reflux_mbi->acidification_mbi acidification_mbi->mbi_product

Comparative Synthesis of MBO and MBI
Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

A common method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide.[1][9]

  • A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), carbon disulfide (0.1 mole), 100 mL of 95% ethanol, and 15 mL of water is heated under reflux for 3 hours.[1]

  • Charcoal (1.15 g) is cautiously added, and the mixture is refluxed for an additional 10 minutes.[1]

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is heated to 60-70 °C, and 100 mL of warm water is added.

  • The solution is then acidified with dilute acetic acid with vigorous stirring to precipitate the product.[1]

  • The resulting crystals are filtered, dried, and can be recrystallized from ethanol.

A similar procedure is followed for the synthesis of this compound, substituting o-phenylenediamine with 2-aminophenol.

Applications

Corrosion Inhibition

Both MBO and MBI are effective corrosion inhibitors for various metals, particularly in acidic environments. Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film. Comparative studies have shown that MBI generally exhibits superior corrosion inhibition performance compared to MBO. This is often attributed to the presence of the pyrrole-like nitrogen atom in MBI, which has a more negative charge compared to the oxygen atom in MBO, leading to stronger adsorption on the metal surface.

InhibitorMetalMediumInhibition Efficiency (%)Reference
This compoundMild Steel1M HClLower than MBI[3]
2-MercaptobenzimidazoleMild Steel1M HClHigher than MBO[3]
Experimental Protocol: Electrochemical Corrosion Studies

The corrosion inhibition performance of MBO and MBI is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

  • Electrode Preparation: A sample of the metal to be tested (e.g., mild steel) is embedded in an epoxy resin, leaving a defined surface area exposed. The surface is then mechanically polished with successively finer grades of emery paper, degreased with acetone, and rinsed with distilled water.

  • Electrochemical Cell: A standard three-electrode cell is used, with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 1M HCl) is prepared with and without various concentrations of the inhibitors (MBO and MBI).

  • Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential. The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is analyzed to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which provide insights into the corrosion process and the formation of a protective film.

Biological Activities

MBO and MBI serve as important scaffolds in medicinal chemistry for the development of new therapeutic agents with a wide range of biological activities.

Anticancer Activity

Derivatives of this compound have shown promising anticancer activity. For instance, certain synthesized derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), and breast cancer (MDA-MB-231).[10] The mechanism of action for some of these derivatives involves the inhibition of key protein kinases such as EGFR, HER2, VEGFR2, and CDK2.[10]

MBO DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 6bMDA-MB-2312.14[10]
Compound 6bMCF-73.64[10]
Compound 6bHeLa5.18[10]
Compound 6bHepG26.83[10]

The inhibition of these kinases disrupts signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

G Kinase Inhibition by MBO Derivatives cluster_pathways Cancer Cell Signaling Pathways MBO MBO Derivative EGFR EGFR MBO->EGFR Inhibits HER2 HER2 MBO->HER2 Inhibits VEGFR2 VEGFR2 MBO->VEGFR2 Inhibits CDK2 CDK2 MBO->CDK2 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation HER2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Progression CDK2->CellCycle

Mechanism of Anticancer Activity
Antibacterial and Antifungal Activities

Derivatives of both MBO and MBI have been reported to possess significant antibacterial and antifungal properties.[9][11] For instance, certain Schiff base derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria.[9] Similarly, various derivatives of 2-mercaptobenzimidazole have been synthesized and reported to exhibit a wide range of biological activities including antimicrobial effects.[12]

Antioxidant Activity

The antioxidant potential of these compounds has also been explored. A study on an N-acylhydrazone derivative of 2-mercaptobenzimidazole demonstrated its ability to scavenge free radicals in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC₅₀ value of 131.50 µM.[13]

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro anticancer activity of MBO and MBI derivatives is commonly assessed using the MTT assay.

  • Cell Culture: Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., MBO/MBI derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound and 2-mercaptobenzimidazole, while structurally similar, exhibit important differences in their physicochemical properties and performance in various applications. 2-mercaptobenzimidazole generally shows superior performance as a corrosion inhibitor due to the electronic properties of its nitrogen-containing ring. Both compounds are valuable scaffolds for the synthesis of a wide array of biologically active derivatives, with demonstrated potential in anticancer, antimicrobial, and antioxidant applications. The information and protocols provided in this guide offer a comparative foundation for researchers and professionals working with these versatile heterocyclic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Mercaptobenzoxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-Mercaptobenzoxazole, a compound commonly used in various laboratory applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities involving this compound, it is essential to have the appropriate safety measures in place. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must be equipped with the proper Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection Laboratory coat or other protective clothingShields skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if dust generation is unavoidable.Avoids the inhalation of potentially irritating dust particles.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as a chemical waste product, managed through your institution's Environmental Health and Safety (EHS) program. Although not always classified as a hazardous waste under federal regulations, local and institutional policies may have specific requirements.[1]

  • Waste Collection :

    • Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and wipers, in a dedicated and clearly labeled, sealable container.[2]

    • Ensure the waste container is constructed of a material compatible with the chemical.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" (or as otherwise directed by your EHS department), the full chemical name "this compound," and the CAS Number "2382-96-9".

    • Indicate any known hazards on the label.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

    • Keep the container away from incompatible materials, particularly strong oxidizing agents.[3]

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Follow all of their specific procedures for documentation and hand-off.

    • Final disposal must be conducted at an approved waste disposal facility.[4][5]

Accidental Spill Response Protocol

In the event of an accidental spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate vicinity and promptly inform your supervisor and the EHS department.

  • Ventilate : Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain : For dry spills, carefully sweep or vacuum the material, taking care to avoid generating dust.[3] If necessary, slightly moisten the material with water to prevent it from becoming airborne.[2]

  • Collect and Dispose : Place all contaminated materials, including cleaning supplies and used PPE, into a sealed and properly labeled container for disposal as chemical waste.[2]

  • Decontaminate : Thoroughly clean the spill area to ensure no chemical residues remain.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start cluster_ppe Step 1: Preparation cluster_collection Step 2: Waste Segregation & Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe collect Collect waste in a dedicated, compatible, and sealable container. ppe->collect label_container Label container with: - 'Hazardous Waste' - 'this compound' - CAS Number collect->label_container storage Store sealed container in a designated hazardous waste accumulation area. label_container->storage contact_ehs Contact Institutional EHS for waste pickup. storage->contact_ehs disposal Professional disposal at an approved facility. contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Mercaptobenzoxazole (CAS No. 2382-96-9). The following procedural guidance is designed to answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing risks and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

A systematic approach to personal protection is the primary defense against accidental exposure to this compound. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin Chemical-resistant gloves (Nitrile rubber recommended) and a flame-resistant lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. A glove thickness of at least 8 mils is recommended for extended contact.[1]
Respiratory A NIOSH-approved N95 dust mask is required for handling the powder.[2] If significant dust is generated or in case of a large spill, a full-face respirator with appropriate cartridges should be used.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.
General Standard laboratory attire, including a long-sleeved lab coat, long pants, and closed-toe shoes.

Operational Plan: Safe Handling and Storage

To ensure a safe laboratory environment, strict adherence to the following procedures is necessary.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.

  • An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by laying down absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any airborne particles.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate all surfaces and equipment.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent contamination.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

IncidentFirst Aid / Emergency Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[3][4]

  • Liquid Waste: If solutions of this compound are generated, they should be collected in a separate, labeled hazardous waste container compatible with the solvent used. Do not mix with other waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Protocol:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[5][6]

Spill Response Plan

A prompt and organized response to a spill is crucial to contain the material and prevent exposure.

Small Spill (less than 1 gram of solid):

  • Alert personnel in the immediate area.

  • Wear the appropriate PPE as outlined in the table above.

  • Gently cover the spill with a damp paper towel to avoid generating dust.[7]

  • Carefully scoop the material and the paper towel into a labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spill (more than 1 gram of solid):

  • Evacuate the immediate area and alert others.

  • If the spill is in a poorly ventilated area or if there is a risk of significant dust generation, evacuate the entire laboratory and contact your institution's EHS or emergency response team.

  • If it is safe to do so, and you are trained, proceed with the cleanup wearing enhanced PPE, including a respirator.

  • Follow the logical workflow outlined in the diagram below.

Spill_Response_Workflow spill Large Spill of this compound Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Situation (Size, Location, Ventilation) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe contain Contain the Spill (Use absorbent pads to create a barrier) ppe->contain suppress_dust Gently Cover with Damp Paper Towels to Suppress Dust contain->suppress_dust cleanup Carefully Scoop Powder and Contaminated Materials suppress_dust->cleanup waste Place in a Labeled Hazardous Waste Container cleanup->waste decontaminate Decontaminate the Spill Area with Soap and Water waste->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe report Report the Incident to Supervisor/EHS dispose_ppe->report

Figure 1. Logical workflow for responding to a large spill of this compound.

References

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